betaIG-H3 protein
Description
Gene Locus and Genomic Organization
The human TGFBI gene is located on chromosome 5, specifically at band 5q31.1. wikipedia.orgnih.govsinobiological.comsinobiological.com This locus is conserved across various species, including chimpanzees, Rhesus monkeys, dogs, cows, mice, rats, chickens, zebrafish, fruit flies, mosquitoes, and frogs. sinobiological.comsinobiological.com The gene is protein-coding and has been associated with multiple types of corneal dystrophy when mutated. nih.govnih.govarvojournals.orgnih.gov
Here is a summary of the gene locus:
| Organism | Gene Symbol | Chromosomal Location | Band |
| Human | TGFBI | Chromosome 5 | 5q31.1 |
| Mouse | Tgfbi | Chromosome 13 | 13 B1 |
| Zebrafish | tgfbi | Chromosome 14 |
Data compiled from search results. wikipedia.orgnih.govsinobiological.comsinobiological.comzfin.orguniprot.org
The TGFBI gene contains 17 exons in the human genome. nih.gov
Protein Structure and Domains
The betaIG-H3 protein is comprised of 683 amino acids and has a predicted molecular mass of 68 kDa in its secreted form. mdpi.comresearchgate.netnih.govnih.gov Two isoforms, at 78 kDa and 68 kDa, have been reported, both encoded by the single TGFBI gene. mdpi.comresearchgate.netnih.gov The protein is secreted into the extracellular space and is a component of the extracellular matrix. sinobiological.comhmdb.caatlasgeneticsoncology.orgnih.govresearchgate.net
The structure of betaIG-H3 is characterized by several distinct domains:
N-terminal Secretory Signal Peptide
Cysteine-Rich Domain
Fasciclin-1 (FAS1) Domains (Four Repeats)
Arginine-Glycine-Aspartate (RGD) Motif
Other Putative Binding Motifs (e.g., NKDIL, YH)
A schematic representation of the protein structure highlights these key regions. mdpi.comresearchgate.netnih.govarvojournals.orgresearchgate.net
Here is a breakdown of the protein's key features and domains:
| Feature/Domain | Location/Description | Length (Amino Acids) |
| Full-length protein | 683 | |
| Secreted form | ~68 kDa | |
| N-terminal Secretory Signal | N-terminus | 1-24 |
| Cysteine-Rich Domain (EMI) | N-terminal, following signal peptide | |
| Fasciclin-1 (FAS1) Domain 1 | Internal repeat | ~140 |
| Fasciclin-1 (FAS1) Domain 2 | Internal repeat | ~140 |
| Fasciclin-1 (FAS1) Domain 3 | Internal repeat | ~140 |
| Fasciclin-1 (FAS1) Domain 4 | Internal repeat | ~140 |
| RGD Motif | C-terminus | 3 amino acids |
| NKDIL Motif | Internal, potentially in FAS1-2 or FAS1-4 | |
| YH Motif (YH18) | Internal, in the fourth FAS1 domain | ~18 amino acids |
| EPDIM Motif | Internal, potentially in FAS1-2 or FAS1-4 |
Data compiled from search results. mdpi.comresearchgate.netnih.govnih.govarvojournals.orgnih.govatlasgeneticsoncology.orgnih.govresearchgate.netresearchgate.netbioscientifica.comarvojournals.orgnih.gov
N-terminal Secretory Signal Peptide
The this compound contains an N-terminal secretory signal peptide, typically spanning amino acid residues 1 to 24. mdpi.comresearchgate.netnih.govbioscientifica.comarvojournals.org This peptide is crucial for directing the protein to the secretory pathway, allowing it to be released into the extracellular space where it performs its functions. sinobiological.comhmdb.caatlasgeneticsoncology.orgnih.govresearchgate.net
Cysteine-Rich Domain
Following the signal peptide at the N-terminus is a cysteine-rich domain, also referred to as the EMI domain. mdpi.comresearchgate.netnih.govarvojournals.orgnih.govatlasgeneticsoncology.orgnih.govresearchgate.netresearchgate.netbioscientifica.comarvojournals.org The presence of multiple cysteine residues in this domain suggests the formation of disulfide bonds, which are important for the correct folding and stability of the protein structure.
Fasciclin-1 (FAS1) Domains (Four Repeats)
A prominent feature of the this compound structure is the presence of four internal, homologous repetitive domains known as Fasciclin-1 (FAS1) domains. mdpi.comresearchgate.netnih.govnih.govarvojournals.orgnih.govatlasgeneticsoncology.orgnih.govresearchgate.netresearchgate.netbioscientifica.comarvojournals.orgnih.govarvojournals.orgresearchgate.net Each FAS1 domain is approximately 140 amino acids in length. nih.govarvojournals.orgnih.gov These domains are homologous to the Drosophila fasciclin-1 protein and are found in various extracellular proteins across different organisms. atlasgeneticsoncology.orgnih.govnih.gov The FAS1 domains in betaIG-H3 are numbered FAS1-1 to FAS1-4 from the N- to the C-terminus. mdpi.comresearchgate.netnih.govnih.govresearchgate.net These domains are known to mediate cell adhesion and facilitate interactions with other proteins and extracellular matrix components. ontosight.aiatlasgeneticsoncology.orgnih.govnih.govresearchgate.net Structural analysis of the FAS1 domains has identified a novel fold consisting of a seven-stranded β-wedge and several α-helices, particularly in the third and fourth FAS1 domains. mdpi.comresearchgate.net Research indicates that the stability of the FAS1 domains, particularly FAS1-4, may be linked to the phenotypic variations observed in TGFBI-associated corneal dystrophies. nih.govresearchgate.netarvojournals.org
Arginine-Glycine-Aspartate (RGD) Motif
Located near the C-terminus of the this compound is the tripeptide sequence Arginine-Glycine-Aspartate (RGD). mdpi.comresearchgate.netnih.govnih.govnih.govsinobiological.comnih.govarvojournals.orgatlasgeneticsoncology.orgnih.govresearchgate.netbioscientifica.comarvojournals.orgnih.govarvojournals.org This motif is a well-characterized integrin-binding site found in many extracellular matrix proteins. nih.govwikipedia.orgnih.govsinobiological.comnih.govgenecards.org The RGD motif in betaIG-H3 serves as a ligand recognition sequence for several integrins, mediating cell adhesion and cell-matrix interactions. nih.govwikipedia.orgnih.govsinobiological.comnih.govbioscientifica.comgenecards.org While crucial for integrin binding in many proteins, the RGD motif in betaIG-H3 may not be strictly required for all its adhesion-stimulating properties but can modulate binding to specific integrins. nih.govresearchgate.net
Other Putative Binding Motifs (e.g., NKDIL, YH)
In addition to the RGD motif and FAS1 domains, betaIG-H3 contains other putative binding motifs that contribute to its interactions. These include the NKDIL, YH, and EPDIM motifs. mdpi.comresearchgate.netnih.govresearchgate.netbioscientifica.comtdx.cat The NKDIL motif and the EPDIM motif are located internally, potentially within the second and fourth FAS1 domains. mdpi.comresearchgate.netnih.govresearchgate.netbioscientifica.comtdx.cat Structural analysis suggests these motifs can adopt a β-turn structure, similar to the RGD motif, facilitating interactions with integrins during cell adhesion. nih.gov The YH motif, specifically referred to as YH18 (amino acids 563–580), is found in the fourth FAS1 domain and has been shown to support αvβ5 integrin-mediated adhesion in certain cell types. nih.govbioscientifica.comnih.gov Research indicates that different integrins may interact with distinct surface regions of the FAS1 domains, potentially involving these additional motifs. nih.gov
Properties
CAS No. |
148710-76-3 |
|---|---|
Molecular Formula |
C5H12N2O4S |
Synonyms |
betaIG-H3 protein |
Origin of Product |
United States |
Molecular and Genomic Architecture of Betaig H3
Transcriptional Variants and Isoforms
The TGFBI gene gives rise to transcriptional variants, leading to the production of different protein isoforms. Two main isoforms of betaIG-H3 with reported molecular masses of 78 kDa and 68 kDa have been identified. nih.govmdpi.comresearchgate.netunil.ch Both isoforms are encoded by the single TGFBI gene. nih.govmdpi.comresearchgate.net UniProt lists seven potential isoforms mapped to the human TGFBI entry (Q15582), with lengths ranging from 59 to 78 amino acids, although the full-length protein is much larger. uniprot.org The secreted form of betaIG-H3, after cleavage of the signal peptide, has a predicted molecular mass of 68 kDa. nih.govmdpi.com The presence of distinct isoforms suggests potential variations in structure and possibly function, though the specific roles and expression patterns of all reported isoforms require further detailed investigation.
Post-Translational Modifications and Processing
BetaIG-H3 undergoes post-translational modifications and processing, which are crucial for its function and regulation. These modifications include disulfide bond formation and proteolytic cleavage. Phosphorylation has also been noted as a potential modification. uniprot.org
The EMI domain contains specific disulfide bridges, including intradomain bonds between Cys-49 and Cys-85, and Cys-84 and Cys-97. genecards.org Additionally, an unusual interdomain disulfide bridge exists between Cys-74 in the EMI domain and Cys-339 in the second FAS1 domain. genecards.org
Cleavages and Peptide Generation
Proteolytic cleavage is a significant post-translational processing event for betaIG-H3, occurring after its secretion. scirp.orgscirp.orgnih.gov The secreted full-length protein, with an estimated mass of 69 kDa by SDS-PAGE (after removal of the signal sequence), can be cleaved, particularly in its C-terminal portion. scirp.orgscirp.org This cleavage results in lower molecular mass betaIG-H3 proteins and the generation of C-terminally derived peptides. scirp.orgscirp.org
Mass spectrometry and biochemical analyses have revealed that C-terminal cleavage leads to the formation of a 62-kDa intermediate and a stable 60-kDa protein. scirp.orgscirp.org These cleavage events can occur at multiple positions near the C-terminal end. rndsystems.com The generated peptides often encompass integrin-binding sequences, such as the EPDIM (residues 615-619) and RGD (residues 642-644) motifs. scirp.orgscirp.org
Cleavage of betaIG-H3 has functional consequences. For instance, C-terminal cleavage and the release of RGD-containing peptides have been shown to induce apoptosis. scirp.orgscirp.orgnih.gov A recombinant betaIG-H3 protein resistant to C-terminal processing did not induce apoptosis, highlighting the importance of this cleavage for certain functions. scirp.orgnih.gov Proteases implicated in betaIG-H3 cleavage include plasmin, matrix metalloproteinase 9 (MMP-9), and serine protease high-temperature requirement A1. scirp.org MMP-9 has been shown to cleave betaIG-H3 at specific sites, including PGSFT (starting at amino acid 135) and PPMGT (starting at amino acid 501), leading to the loss of its adhesive property and release from ECM proteins. nih.gov Proteolytic degradation can also release an N-terminal fragment covering amino acids 1 to 137. nih.gov
Expression Patterns and Regulatory Mechanisms
Tissue and Cell-Specific Expression Profile
BetaIG-H3 is broadly distributed, with its expression varying depending on tissue type, developmental stage, and cell type.
Distribution in Developing and Mature Tissues
Immunohistochemical studies have shown that betaIG-H3 is distributed in the ECM of a wide range of developing and mature tissues mdpi.comnih.gov. Elevated expression levels are particularly noted in zones of active growth nih.gov. It is found in various tissues, including the papillary dermis, primary spongiosa, periosteum, and perichondrium mdpi.comnih.gov. BetaIG-H3 has also been associated with bone formation mdpi.comnih.gov. In mouse embryos, betaIG-H3 transcripts show a prominent expression pattern in connective tissue, being abundantly expressed during mesenchymal cell condensation in areas of primordial cartilage and later appearing in collagen-rich tissues like dura mater and corneal stroma capes.gov.br. During later embryonic stages, transcripts are observed in proliferating chondrocytes and areas of endochondral ossification capes.gov.br. BetaIG-H3 transcripts are also found in the nasal septum, surrounding cartilage primordia, pericardium, optic cup, kidney, ovary, esophagus, diaphragm, bronchi, trachea, and corneal epithelium, as well as during cardiac valve formation capes.gov.br.
In normal human arteries, betaIG-H3 protein is consistently detected in endothelial cells ahajournals.org. In non-diseased internal mammary arteries, betaIG-H3 mRNA is expressed in endothelial cells but not in smooth muscle cells of the normal intima and media ahajournals.org.
Differential Expression Across Cell Types (e.g., keratinocytes, osteoblasts, fibroblasts, chondrocytes, endothelial cells, immune cells)
BetaIG-H3 expression varies across different cell types and can be modulated at particular developmental stages rndsystems.com.
Keratinocytes: BetaIG-H3 is upregulated in keratinocytes and promotes their differentiation rndsystems.com. It also supports keratinocyte adhesion and migration nih.govscispace.com.
Osteoblasts: BetaIG-H3 is downregulated in osteoblasts and blocks osteoblast differentiation rndsystems.com. It is involved in osteogenesis nih.gov.
Fibroblasts: Fibroblasts are a significant source of betaIG-H3, and its expression is induced in fibroblasts by TGF-β mdpi.comnih.gov. BetaIG-H3 promotes the adhesion and spreading of dermal fibroblasts in vitro ahajournals.org. It also supports the adhesion and migration of fibroblasts nih.gov. Fibroblast-like synoviocytes isolated from rheumatoid arthritis synovial tissue constitutively produce betaIG-H3, which is upregulated by TGF-β1, IL-1β, and TNF-α nih.gov.
Chondrocytes: BetaIG-H3 is expressed in chondrocytes nih.gov. In ATDC5 chondrocytes, an in vitro model of chondrocyte differentiation, betaIG-H3 expression is highly increased at early stages of differentiation, followed by a decrease at late stages nih.gov. BetaIG-H3 mediates adhesion and migration of chondrocytes nih.gov.
Endothelial Cells: BetaIG-H3 is expressed in endothelial cells of human vascular tissues mdpi.comnih.gov. It is consistently immunodetected in endothelial cells of all vascular tissue examined ahajournals.org. BetaIG-H3 stimulates vascular endothelial cell proliferation and migration rndsystems.com. It also mediates adhesion of lymphatic endothelial cells to the ECM under low oxygen conditions unil.ch.
Immune Cells: BetaIG-H3 is expressed by macrophages, particularly under 'M2' polarization conditions or following ingestion of apoptotic cells nih.gov. It is immunodetected in the cytoplasm of plaque macrophages in atherosclerotic lesions ahajournals.org. BetaIG-H3 stimulates macrophage endocytosis rndsystems.com.
BetaIG-H3 is also expressed in corneal epithelial cells capes.gov.brnih.govtandfonline.com. High glucose levels induce betaIG-H3 in renal proximal tubule cells rndsystems.comnih.gov.
Transcriptional Regulation
The transcription of the TGFBI gene, encoding betaIG-H3, is regulated by various factors, with Transforming Growth Factor-beta (TGF-β) being a primary inducer.
Transforming Growth Factor-beta (TGF-β) Inducibility
BetaIG-H3 was initially identified as a major TGF-β responsive gene mdpi.comnih.gov. TGF-β is a potent inducer of TGFBI expression in a wide range of cell types, including fibroblasts, chondrocytes, smooth muscle cells, corneal epithelial cells, and various cancer cells mdpi.comnih.govtandfonline.com. TGF-β1 upregulates TGFBI gene transcript in human corneal epithelial cells in a dose-dependent manner nih.govtandfonline.com. The induction of betaIG-H3 by TGF-β may not be directly regulated by TGF-β itself, suggesting the involvement of intermediate factors nih.gov.
Role of Promoter Methylation and Epigenetic Silencing
Promoter methylation is an important mechanism for the silencing of the TGFBI gene mdpi.comspandidos-publications.com. Hypermethylation of the TGFBI promoter has been identified as a mechanism for the loss of betaIG-H3 expression in several cancers, including ovarian cancer mdpi.comspandidos-publications.com and breast cancer spandidos-publications.comnih.govresearchgate.net. Epigenetic silencing of TGFBI by DNA methylation has been associated with trastuzumab resistance in HER2-positive breast cancer spandidos-publications.comnih.govresearchgate.net. In lung adenocarcinoma, TGFBI promoter methylation is detected in a significant percentage of tumors and is associated with gene silencing nih.gov.
Influence of Transcription Factors
The transcription of TGFBI is influenced by various transcription factors. Putative transcription factor binding sites have been identified in the TGFBI gene promoter region genecards.orgduke.edu. Studies have suggested that TGF-β1 responsive elements exist within the TGFBI promoter duke.edu. The expression of TGF-β stimulated genes, including TGFBI, is regulated by downstream SMAD transcription factors nih.gov. Crosstalk between Estrogen Receptor (ER) and AP-1 transcription factors has been shown to regulate TGFBI expression researchgate.net. Specific transcription factors identified as having putative binding sites in the TGFBI promoter include ISGF-3, NF-AT (NF-AT1, NF-AT2, NF-AT3, NF-AT4), SEF-1, SREBP-1c, STAT5B, and ZID genecards.org.
Data Table
While detailed quantitative data across all cell types and conditions is not consistently available in a format suitable for a single comprehensive table from the search results, the following table summarizes the reported expression patterns and regulation:
| Cell Type / Tissue | Expression Pattern | Regulation By | Key Findings | Source(s) |
| Developing/Mature Tissues | Distributed in ECM, particularly in active growth zones | - | Found in papillary dermis, primary spongiosa, periosteum, perichondrium, associated with bone formation. mdpi.comnih.gov Prominent in connective tissue during development. capes.gov.br | mdpi.comnih.govnih.govcapes.gov.br |
| Endothelial Cells | Consistently detected in human vascular tissues | TGF-β1 ahajournals.org | Stimulates proliferation and migration. rndsystems.com Mediates adhesion to ECM under low oxygen. unil.ch | mdpi.comnih.govahajournals.orgrndsystems.comunil.ch |
| Keratinocytes | Upregulated | - | Promotes differentiation, supports adhesion and migration. rndsystems.comnih.govscispace.com | rndsystems.comnih.govscispace.com |
| Osteoblasts | Downregulated | - | Blocks differentiation, involved in osteogenesis. rndsystems.comnih.gov | rndsystems.comnih.gov |
| Fibroblasts | Expressed, significant source | TGF-β, IL-1β, TNF-α mdpi.comnih.govnih.gov | Promotes adhesion and spreading. ahajournals.org Supports adhesion and migration. nih.gov Constitutively produced by rheumatoid arthritis synoviocytes. nih.gov | mdpi.comahajournals.orgnih.govnih.gov |
| Chondrocytes | Expressed, high at early differentiation stages, decreases later | TGF-β1 nih.gov | Mediates adhesion and migration. nih.gov Involved in endochondral ossification. capes.gov.brnih.gov | capes.gov.brnih.govnih.gov |
| Immune Cells (Macrophages) | Expressed, particularly under M2 polarization or after apoptotic cell ingestion | TNF-like ligand 1A (in THP-1 cells) mdpi.com | Stimulates endocytosis. rndsystems.com Found in plaque macrophages. ahajournals.org | mdpi.comahajournals.orgrndsystems.comnih.gov |
| Renal Proximal Tubule Cells | Expression increased by high glucose | TGF-β (induced by high glucose) rndsystems.comnih.gov | Predictive of diabetic nephropathy. rndsystems.com Mediates cell adhesion and migration. nih.gov | rndsystems.comnih.gov |
| Corneal Epithelial Cells | Expressed | TGF-β1, Cell density (negative correlation) nih.govtandfonline.com | Upregulated by TGF-β1. nih.govtandfonline.com Cell density is an important regulatory mechanism. nih.govtandfonline.com | capes.gov.brnih.govtandfonline.com |
| Cancer Cells (various types) | Expression varies (upregulated or downregulated depending on cancer type) mdpi.comresearchgate.netspandidos-publications.com | TGF-β mdpi.comspandidos-publications.com | Promoter hypermethylation can lead to silencing. mdpi.comspandidos-publications.comspandidos-publications.comnih.govresearchgate.netnih.gov Involved in adhesion, migration, invasion, and metastasis. mdpi.comspandidos-publications.com | mdpi.comresearchgate.netspandidos-publications.comspandidos-publications.comnih.govresearchgate.netnih.govspandidos-publications.com |
Post-Transcriptional and Post-Translational Regulation
MicroRNA-Mediated Regulation (e.g., miR-21)
MicroRNAs (miRNAs) are small non-coding RNA molecules that regulate gene expression at the post-transcriptional level by binding to the 3' untranslated region (3'UTR) of target mRNAs, leading to translational repression or mRNA degradation. Recent evidence suggests that betaIG-H3 expression can be regulated by microRNAs, including miR-21 mdpi.comnih.govresearchgate.net. Studies have shown an inverse correlation between this compound levels and miR-21 expression in certain contexts, such as radiation-induced thymic lymphoma tissue samples nih.gov. Research indicates that miR-21 can directly target betaIG-H3 in a 3'UTR-dependent manner nih.gov. Interestingly, while miR-21 can be induced by TGF-β, it may also play a negative feedback role in TGF-β signaling by downregulating the TGF-β inducible protein betaIG-H3 nih.gov.
Regulation by Other Cytokines and Signaling Molecules (e.g., IL-1, IL-4, TNF-α, Lysophosphatidic Acid)
Beyond TGF-β, the expression of betaIG-H3 is influenced by a variety of other cytokines and signaling molecules in different cell types mdpi.comnih.gov. Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) have been shown to upregulate betaIG-H3 expression in fibroblast-like synoviocytes from rheumatoid arthritis patients nih.gov. Interleukin-4 (IL-4) has also been demonstrated to induce TGFBI production, specifically in T cells, in a TGF-β-independent manner aai.orgaacrjournals.org. Studies in macrophages have shown that IL-4, IL-10, and TGF-β significantly induce TGFBI protein expression aacrjournals.org. Conversely, IFNγ/LPS treatment downregulated macrophage TGFBI expression aacrjournals.orgaacrjournals.org.
Lysophosphatidic acid (LPA), a bioactive phospholipid, can also induce this compound expression. In human corneal fibroblasts, LPA activates TGFBIp expression through a pathway that is dependent on the secretion of TGF-β1 nih.gove-century.us. This LPA-induced expression is mediated via LPA1/3 receptor activation and requires Smad2/3 phosphorylation and JNK activation nih.gov.
Regulation by Cellular Stress Responses (e.g., Hypoxia via HIF-2α)
Cellular stress conditions, such as hypoxia, can impact betaIG-H3 expression. Research indicates that TGFBI is preferentially expressed in glioma stem cells under hypoxic conditions thno.org. Under hypoxia, TGFBI was found to be upregulated by HIF1α thno.org. This suggests a role for hypoxia-inducible factors (HIFs), such as HIF-1α or potentially HIF-2α, in regulating betaIG-H3 expression in response to low oxygen levels.
Ubiquitination and Degradation Pathways
Post-translational modifications, including ubiquitination, play a role in regulating this compound stability and degradation. The ubiquitination of betaIG-H3 can be mediated by E3 ubiquitin ligases. For instance, Membrane Associated Ring-CH-Type Finger 8 (MARCHF8), an E3 ubiquitin ligase, has been shown to regulate TGFBI expression through ubiquitination plos.orgnih.gov. MARCHF8-mediated ubiquitination of TGFBI can lead to its degradation via the ubiquitin-proteasome pathway plos.orgnih.govmdpi.comahajournals.org. Studies have demonstrated that inhibiting the proteasome, for example with MG132, can restore TGFBI expression levels when MARCHF8 activity is altered ahajournals.org. Furthermore, the deubiquitinating enzyme OTUB1 has been shown to positively regulate TGFBI expression by preventing its proteasomal degradation, highlighting the dynamic balance of ubiquitination and deubiquitination in controlling betaIG-H3 levels mdpi.comahajournals.org. K48-linked poly-ubiquitination is reported to contribute to TGFBI degradation ahajournals.org.
While gamma-carboxylation has been discussed as a potential post-translational modification, reports on its presence in betaIG-H3 are controversial uniprot.orguniprot.orggenecards.orgabcam.com. The secreted form of betaIG-H3 can also undergo proteolytic processing, with truncation observed at the C-terminus in purified protein, which might have a regulatory function nih.gov.
Data Table: Regulation of this compound Expression
| Regulatory Factor | Type of Regulation | Effect on betaIG-H3 Expression | Cell Type/Context | References |
| miR-21 | Post-transcriptional | Downregulation | Radiation-induced thymic lymphoma, various cells | mdpi.comnih.govresearchgate.netnih.gov |
| IL-1β | Signaling Molecule | Upregulation | Fibroblast-like synoviocytes | nih.gov |
| IL-4 | Signaling Molecule | Upregulation | T cells, Macrophages | aai.orgaacrjournals.org |
| TNF-α | Signaling Molecule | Upregulation | Fibroblast-like synoviocytes | nih.gov |
| Lysophosphatidic Acid (LPA) | Signaling Molecule | Upregulation | Human corneal fibroblasts | nih.gove-century.us |
| Hypoxia (via HIF-1α) | Cellular Stress Response | Upregulation | Glioma stem cells | thno.org |
| MARCHF8 (E3 ubiquitin ligase) | Post-translational | Downregulation (via ubiquitination and degradation) | Intervertebral disc cells | plos.orgnih.gov |
| OTUB1 (Deubiquitinating enzyme) | Post-translational | Upregulation (by inhibiting degradation) | Colon cancer cells, Hemangioma endothelial cells | mdpi.comahajournals.org |
| Proteolytic Processing | Post-translational | Truncation (potential regulation) | Purified protein from cornea | nih.gov |
Molecular Interactions and Extracellular Matrix Biology
Interactions with Extracellular Matrix (ECM) Components
βig-h3 exhibits differential binding to various collagen types, which are the most abundant proteins in the ECM. Solid-phase in vitro assays have demonstrated that βig-h3 binds strongly to type I collagen, moderately to type II and type VI collagens, and minimally to type IV collagen. researchgate.net The interaction with type I collagen has been identified as a key ligand interaction for βig-h3 in the ECM. tuni.fi
The association with collagen VI is particularly notable. βig-h3 has been found to co-purify with collagen VI microfibrils from tissues. nih.gov This interaction involves both non-covalent and reducible covalent bonds, likely disulfide bridges. nih.gov Immunogold staining has revealed that βig-h3 is periodically and specifically associated with the double-beaded region of many collagen VI microfibrils, with the covalent binding site located in or near the amino-terminal globular domain of the collagen VI molecule. nih.gov This suggests βig-h3 plays a significant modulating role in the function of collagen VI microfibrils. nih.gov
| Collagen Type | Binding Affinity | Reference |
|---|---|---|
| Type I | Strong | researchgate.net |
| Type II | Moderate | researchgate.net |
| Type IV | Minimal | researchgate.net |
| Type VI | Moderate (Covalent & Non-covalent) | researchgate.netnih.gov |
βig-h3 demonstrates a strong and specific interaction with fibronectin, another critical glycoprotein (B1211001) component of the ECM. tuni.firesearchgate.net Studies using purified proteins have confirmed this direct binding. tuni.fi The recognition site for βig-h3 has been localized to the gelatin/collagen binding domain within the N-terminal region of the fibronectin molecule. tuni.fi This interaction further solidifies the role of βig-h3 as a protein that links multiple matrix components. nih.gov
βig-h3 directly interacts with small leucine-rich proteoglycans (SLRPs), specifically biglycan (B1168362) and decorin. Co-immunoprecipitation experiments have confirmed the specificity of these interactions. Quantitative analysis shows that biglycan binds to βig-h3 more avidly than decorin. The interaction is also important for the formation of larger, ternary complexes within the ECM.
| Proteoglycan | Dissociation Constant (Kd) | Reference |
|---|---|---|
| Biglycan | 5.88 x 10-8 M | |
| Decorin | 1.02 x 10-7 M |
Through its multiple binding partners, βig-h3 plays a significant organizational role in the ECM. It is thought to function as a structural linker at specialized junctions, such as the myotendinous junctions that connect skeletal muscle to bone. nih.gov
Research has shown that βig-h3 can directly influence the microarchitecture of the matrix. For instance, it can structure type I collagen during fibrillogenesis, resulting in a network of thicker and more densely packed collagen fibers. Furthermore, βig-h3 can differentially modulate the aggregation of collagen VI with biglycan and decorin, participating in the formation of extensive ternary complexes. This interplay is crucial in tissues like the cornea, where such complexes are prevalent.
Cell Surface Receptor Binding
βig-h3 mediates cell adhesion, migration, and proliferation by binding to various cell surface receptors, primarily members of the integrin family. These interactions are fundamental to cell-matrix communication.
βig-h3 contains several motifs that are recognized by different integrin heterodimers, facilitating a range of cellular responses.
α1β1 Integrin: The interaction between βig-h3 and α1β1 integrin has been noted as one of several key integrin binding events. nih.gov
α3β1 Integrin: This is a well-documented receptor for βig-h3. In human hepatoma cells, βig-h3 was shown to co-immunoprecipitate with α3β1 integrin, and antibodies against this integrin inhibited βig-h3-mediated cell adhesion and migration. This interaction activates downstream signaling molecules, including focal adhesion kinase (FAK) and paxillin (B1203293). In keratinocytes, βig-h3 supports adhesion, migration, and proliferation through its interaction with α3β1 integrin. tuni.fi Specific motifs within βig-h3, namely EPDIM and NKDIL, have been identified as being responsible for this interaction. tuni.fi
αvβ3 Integrin: While αvβ3 is a promiscuous integrin that binds to multiple ECM proteins containing the Arg-Gly-Asp (RGD) motif, its specific binding dynamics with βig-h3 are part of a complex system of ligand selection that can be influenced by mechanical forces. researchgate.net
αvβ5 Integrin: In aortic vascular smooth muscle cells (VSMCs), αvβ5 integrin has been identified as a primary functional receptor for βig-h3. nih.gov This interaction is crucial for the adhesion and migration of these cells on a βig-h3 substrate. A specific "YH18" motif, located between amino acids 563 and 580 of βig-h3, is essential for this binding and the subsequent cellular responses. nih.gov
αMβ2 Integrin: The interaction between βig-h3 and the leukocyte-specific integrin αMβ2 is not as extensively documented in the reviewed scientific literature.
| Integrin Receptor | Interacting Motif in βig-h3 | Cellular Context | Reference |
|---|---|---|---|
| α3β1 | EPDIM, NKDIL | Keratinocytes, Hepatoma cells | tuni.fi |
| αvβ5 | YH18 motif (aa 563-580) | Vascular Smooth Muscle Cells | nih.gov |
Other Putative Cell Surface Receptors
While integrins are the most well-characterized cell surface receptors for βig-h3, mediating cell adhesion and signaling, evidence suggests the existence of other putative receptors. nih.gov Research into non-integrin receptors for βig-h3 is ongoing, with some studies pointing towards context-dependent interactions with other cell surface molecules.
One area of investigation involves the fragments of βig-h3 generated by proteolytic cleavage. For instance, a fragment of βig-h3 cleaved by matrix metalloproteinase-9 (MMP-9) has been found to bind to the surface of macrophages. nih.gov This interaction suggests the presence of a specific receptor on these immune cells that recognizes the cleaved form of the protein, potentially mediating its observed chemoattractant effects. nih.gov
Furthermore, studies have highlighted an interaction between βig-h3 and CD61, which is the integrin β3 subunit, on the surface of CD8+ T cells and macrophages. researchgate.net While CD61 is a component of integrin heterodimers, its specific interaction with βig-h3 in the context of modulating immune cell function points to a nuanced receptor usage that extends beyond simple cell-matrix adhesion.
Formation of Multimolecular Complexes
A key aspect of βig-h3's function within the extracellular matrix is its ability to form complex structures by interacting with a variety of other ECM proteins. These interactions are critical for the structural integrity and biological activity of the matrix.
βig-h3 has been shown to directly bind to several types of collagens, fibronectin, and laminin. It also interacts with proteoglycans such as biglycan and decorin. A significant finding is the ability of βig-h3 to structure collagen I into thicker fibers, which in turn can modulate macrophage morphology and phenotype. nih.gov This indicates that βig-h3 not only binds to other matrix components but actively participates in the architectural organization of the ECM.
The table below summarizes the known molecular interactions of βig-h3 with other extracellular matrix components.
| Interacting Molecule | Type of Molecule | Significance of Interaction |
| Collagen I | Glycoprotein | βig-h3 structures collagen I into thicker fibers, influencing the tumor microenvironment. nih.gov |
| Collagen IV | Glycoprotein | βig-h3 binds to collagen IV; this interaction is disrupted by MMP-9 cleavage. nih.gov |
| Fibronectin | Glycoprotein | βig-h3 binds to fibronectin; this interaction is disrupted by MMP-9 cleavage. nih.gov |
| Biglycan | Proteoglycan | Direct interaction, contributing to the formation of multimolecular complexes in the ECM. |
| Decorin | Proteoglycan | Direct interaction, contributing to the formation of multimolecular complexes in the ECM. |
| Laminin | Glycoprotein | βig-h3 binds to laminin, contributing to cell adhesion and matrix organization. |
Impact on Matrix Remodeling Enzymes
The interplay between βig-h3 and matrix remodeling enzymes, particularly matrix metalloproteinases (MMPs), is a critical determinant of its biological function. Rather than directly regulating the expression or activity of a broad range of MMPs, βig-h3 primarily acts as a substrate for specific MMPs, leading to its cleavage and a functional switch in its activity.
The most well-documented interaction is with MMP-9. MMP-9 proteolytically cleaves βig-h3 at two specific sites. nih.gov This cleavage has profound consequences for the protein's function. Intact βig-h3 is generally considered to inhibit cell migration and promote cell-cell and cell-matrix interactions. nih.gov However, upon cleavage by MMP-9, its adhesive properties are diminished, and it is released from its association with collagen IV and fibronectin. nih.gov
The resulting fragments of βig-h3 can acquire new functions. The MMP-9-cleaved fragment of βig-h3, for example, can act as a chemoattractant for macrophages, inducing their migration. nih.gov Furthermore, the cleavage of endogenous βig-h3 by MMP-9 has been linked to an increase in tumor cell invasion. nih.gov This suggests that the proteolytic processing of βig-h3 by MMP-9 can convert it from a protein that stabilizes tissue architecture to one that promotes cell motility and invasion.
The activity of MMPs is tightly regulated by tissue inhibitors of metalloproteinases (TIMPs). While direct regulation of TIMP activity by βig-h3 has not been extensively documented, the balance between MMPs and TIMPs in the cellular microenvironment will ultimately determine the cleavage status and, therefore, the functional output of βig-h3.
Cellular and Physiological Functions
Regulation of Cell Adhesion and Spreading
The βIG-H3 protein is a significant modulator of cell-matrix interactions, demonstrating both pro-adhesive and anti-adhesive capabilities. This dual functionality is highly dependent on the cellular context, the specific integrins expressed on the cell surface, and the composition of the surrounding extracellular matrix.
βIG-H3 actively promotes the adhesion and spreading of various cell types. This function is primarily mediated through its interaction with cell surface integrin receptors. For instance, it supports the attachment and spreading of dermal fibroblasts, suggesting a role as an extracellular attachment protein in the skin. nih.gov In human keratinocytes, βIG-H3 mediates adhesion and spreading, which is crucial for maintaining the integrity of the corneal epithelium and potentially for the wound healing process. nih.govarvojournals.org This pro-adhesive activity is facilitated by its binding to α3β1 integrin. arvojournals.orgnih.gov Similarly, βIG-H3 promotes the adhesion of osteoblastic cells through interactions with αvβ3 and αvβ5 integrins. nih.gov It also enhances the adhesion of human hepatoma cells, again via the α3β1 integrin, which can contribute to their metastatic potential. mdpi.com
The mechanism of this pro-adhesive function involves specific motifs within the βIG-H3 protein structure that are recognized by integrins. These interactions trigger downstream signaling pathways that lead to cytoskeleton reorganization and the formation of focal adhesions, thereby stabilizing cell attachment to the matrix. mdpi.com
Conversely, βIG-H3 has been shown to inhibit cell attachment under certain conditions. Early studies demonstrated that the purified protein can function in an anti-adhesion assay, inhibiting the attachment of cell lines such as A549 (human lung adenocarcinoma), HeLa, and WI-38 cells to plastic surfaces in serum-free media. nih.gov This suggests that in specific contexts, perhaps in the absence of other matrix components or particular integrin engagement, βIG-H3 can prevent or weaken cellular adhesion.
Table 1: Summary of βIG-H3's Role in Cell Adhesion
| Function | Cell Type(s) | Interacting Integrin(s) | Observed Effect | Reference(s) |
| Pro-Adhesive | Dermal Fibroblasts | Not specified | Supported attachment and spreading | nih.gov |
| Keratinocytes | α3β1 | Mediated adhesion and spreading | nih.govarvojournals.org | |
| Osteoblasts | αvβ3, αvβ5 | Mediated adhesion | nih.gov | |
| Hepatoma Cells | α3β1 | Promoted adhesion | mdpi.com | |
| Anti-Adhesive | A549, HeLa, WI-38 | Not specified | Inhibited attachment to plastic | nih.gov |
| Context-Dependent | Ovarian Cancer Cells | Not specified | Promoted adhesion to peritoneal cells | mdpi.com |
Modulation of Cell Migration and Invasion
βIG-H3 is a key regulator of cell motility. It has been shown to support the migration of keratinocytes, a process mediated through the α3β1 integrin. arvojournals.org In human hepatoma cells, βIG-H3 enhances migration and invasion potentials by interacting with α3β1 integrin and activating downstream signaling molecules, which leads to cytoskeleton reorganization. mdpi.com The protein's influence on migration is a critical aspect of its role in physiological processes like wound healing and pathological conditions such as cancer metastasis. mdpi.comnih.gov For instance, in ovarian cancer, βIG-H3 expressed by peritoneal cells can promote the motility and invasion of cancer cells. mdpi.com
Table 2: Research Findings on βIG-H3 and Cell Migration/Invasion
| Cell Type | Effect | Mediating Factors | Reference(s) |
| Keratinocytes | Supports migration | α3β1 integrin | arvojournals.org |
| Human Hepatoma Cells | Enhances migration and invasion | α3β1 integrin, FAK-paxillin signaling | mdpi.com |
| Ovarian Cancer Cells | Promotes motility and invasion | Interaction with peritoneal cells | mdpi.com |
Influence on Cell Proliferation
The effect of βIG-H3 on cell proliferation is also cell-type specific. In keratinocytes, it has been demonstrated to support proliferation, again through its interaction with α3β1 integrin. arvojournals.org This suggests a role for βIG-H3 in tissue homeostasis and repair, where controlled cell proliferation is necessary. However, in other contexts, such as with Chinese hamster ovary (CHO) cells, transfection with βIG-H3 expression plasmids led to a significant decrease in their ability to form tumors, indicating a suppressive effect on proliferation or survival in that specific model. nih.gov
Table 3: Influence of βIG-H3 on Cell Proliferation
| Cell Type | Effect on Proliferation | Mediating Factors | Reference(s) |
| Keratinocytes | Supportive | α3β1 integrin | arvojournals.org |
| Chinese Hamster Ovary (CHO) Cells | Suppressive (in vivo tumor formation) | Not specified | nih.gov |
Role in Cell Differentiation
βIG-H3 plays a significant and often inhibitory role in the differentiation of specialized cell types, particularly within the skeletal system.
In osteogenesis, βIG-H3 expression is down-regulated during the early stages of osteoblast differentiation. nih.gov Recombinant βIG-H3 has been found to significantly inhibit in vitro osteoblast differentiation, as evidenced by reduced matrix mineralization and bone nodule formation. nih.govresearchgate.net This inhibitory effect is associated with the suppression of key osteoblast-specific transcription factors. The interaction between βIG-H3 and the αvβ3 integrin on osteoblasts appears to be crucial for this inhibitory function. nih.govresearchgate.net
In the context of chondrogenesis (cartilage formation), βIG-H3 expression is highly increased during the early stages of chondrocyte differentiation but decreases in the late stages. nih.gov Its expression pattern coincides with that of TGF-β isoforms, suggesting it mediates TGF-β's function during endochondral ossification. nih.govnih.gov While its precise role is complex, it is considered a critical regulator of chondrogenic differentiation. nih.gov Studies show that βIG-H3 is prominently expressed in prehypertrophic chondrocytes, indicating a role in regulating the transition of chondrocytes to a more mature state. nih.govnih.gov
Table 4: Role of βIG-H3 in Cellular Differentiation
| Cell Lineage | Cell Type | Effect of βIG-H3 | Key Findings | Reference(s) |
| Osteogenic | Osteoblasts | Inhibitory | Inhibits matrix mineralization and suppresses osteoblast-specific transcription factors via αvβ3 integrin. | nih.govresearchgate.net |
| Chondrogenic | Chondrocytes | Regulatory | Highly expressed in early differentiation, decreased in late stages. May mediate TGF-β function in endochondral ossification. | nih.govnih.gov |
Osteoblast Differentiation
βig-h3 acts as a negative regulator of osteoblast differentiation. bohrium.comnih.gov Research demonstrates that the expression of βig-h3 is down-regulated during the initial stages of differentiation in murine pre-osteoblastic cells. researchgate.netnih.govnih.gov The application of recombinant βig-h3 and its FAS1 domain has been shown to significantly inhibit the differentiation process in vitro, as measured by a decrease in matrix mineralization and the formation of bone nodules. researchgate.netnih.govnih.gov
This inhibitory effect is associated with the suppression of key osteoblast differentiation marker genes, including Type I collagen, alkaline phosphatase, and osteocalcin. nih.gov Furthermore, βig-h3 activity leads to the suppression of osteoblast-specific transcription factors such as Cbfa1/Runx2 and osterix. nih.govnih.gov The protein mediates the adhesion of osteoblastic cells primarily through αvβ3 and αvβ5 integrins. nih.govnih.gov Disrupting the interaction between βig-h3 and the αvβ3 integrin using a function-blocking antibody successfully negates the inhibitory effect of βig-h3 on osteoblast differentiation, highlighting the critical role of this specific integrin interaction in bone formation. nih.govnih.gov
| Key Finding | Model System | Effect of βig-h3 | Associated Markers/Factors | Reference |
| Inhibition of Differentiation | Murine preosteoblastic cell line (KS483) | Decreased matrix mineralization and bone nodule formation | Downregulation of Type I collagen, alkaline phosphatase, osteocalcin, Cbfa1/Runx2, osterix | nih.govnih.gov |
| Adhesion Mediation | Osteoblastic cells | Mediates cell adhesion | Interaction with αvβ3 and αvβ5 integrins | nih.govnih.gov |
| Reversal of Inhibition | Osteoblastic cells with αvβ3 blocking antibody | Abolished inhibitory effect on differentiation | Demonstrates the critical role of the αvβ3 integrin pathway | nih.gov |
Keratinocyte Differentiation
In contrast to its role in osteoblasts, βig-h3 promotes keratinocyte differentiation. bohrium.com The expression of both βig-h3 and its inducer, TGF-β1, is elevated during the keratinocyte differentiation process. mdpi.com Down-regulation of βig-h3 has been shown to effectively inhibit this differentiation by reducing the expression of key markers such as involucrin (B1238512) and transglutaminase. mdpi.com
The mechanism involves βig-h3 enhancing the expression of these differentiation markers through the integrin α3β1 and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. mdpi.comfrontiersin.org Recombinant βig-h3 promotes keratinocyte adhesion, migration, and proliferation, all of which are mediated through its interaction with α3β1 integrin. nih.govresearchgate.net This suggests that βig-h3, induced by TGF-β, is a key factor in regulating keratinocyte function and differentiation, potentially playing a significant role in processes like wound healing. mdpi.comnih.gov
| Function | Interacting Partner | Signaling Pathway | Key Markers | Reference |
| Promotes Differentiation | Integrin α3β1 | PI3K/Akt | Involucrin, Transglutaminase | mdpi.com |
| Supports Adhesion | Integrin α3β1 | - | EPDIM and NKDIL motifs | nih.gov |
| Supports Migration | Integrin α3β1 | - | - | nih.gov |
| Supports Proliferation | Integrin α3β1 | - | - | nih.gov |
Chondrocyte Differentiation
βig-h3 plays a complex regulatory role in chondrocyte differentiation during endochondral ossification. wjgnet.com Its expression is strongly induced by TGF-β1 in chondrocytes. wjgnet.com Studies using the ATDC5 chondrocyte cell line show that βig-h3 mRNA and protein levels are highly expressed in the early stages of differentiation but decrease significantly in the late stages. wjgnet.com This expression pattern mirrors that of TGF-β1, -β2, and -β3, suggesting a coordinated regulatory function.
In vivo studies in mice show that βig-h3 is prominently expressed in the perichondrium, periosteum, and prehypertrophic chondrocytes throughout endochondral ossification. wjgnet.com This localization suggests that βig-h3, acting as a downstream mediator of TGF-β1, is a critical regulator of chondrogenic differentiation, particularly in the transition from prehypertrophic to hypertrophic chondrocytes.
Myofibroblast Differentiation
While direct studies on the role of βig-h3 in myofibroblast differentiation are limited, its function can be inferred from its relationship with TGF-β1, the primary inducer of this process. TGF-β1 stimulates the differentiation of fibroblasts into myofibroblasts, a critical step in tissue repair and fibrosis. mdpi.com This differentiation process is fundamentally dependent on cell adhesion and integrin-mediated signaling. mdpi.com Given that βig-h3 is a TGF-β-inducible protein that promotes the adhesion and spreading of dermal fibroblasts, it is positioned to be a key mediator in this pathway. nih.govnih.gov By facilitating cell-matrix interactions, βig-h3 likely contributes to the adhesion-dependent signals required for the stable expression of the myofibroblast phenotype.
Involvement in Programmed Cell Death (Apoptosis)
The role of βig-h3 in apoptosis is context-dependent, exhibiting both pro-apoptotic and survival-promoting functions. In some cellular environments, βig-h3 can induce apoptosis. For example, studies on retinal endothelial cells show that recombinant βig-h3 leads to a dose-dependent increase in apoptosis. This effect is initiated by TGF-β released from macrophages, which promotes βig-h3 synthesis and subsequent apoptosis in these cells.
Conversely, in certain cancer contexts, the loss of βig-h3 expression is linked to apoptosis resistance. In lung cancer cells that lack endogenous βig-h3, the cells are resistant to etoposide-induced apoptosis. However, the restoration of βig-h3 expression in these cells results in a significantly higher sensitivity to apoptotic induction, suggesting a tumor-suppressive, pro-apoptotic function in this context.
Contribution to Morphogenesis and Development
βig-h3 is significantly involved in tissue morphogenesis and embryonic development. nih.govnih.gov Its expression is spatially and temporally regulated during murine embryogenesis. nih.gov From embryonic days E12.5 to E14.5, βig-h3 transcripts are abundantly expressed in areas of mesenchymal cell condensation, which are precursors to axial, craniofacial, and appendicular cartilage. nih.gov
Beginning at E15.5, its expression becomes prominent in collagen-rich connective tissues such as the dura mater, corneal stroma, proliferating chondrocytes, and areas of endochondral ossification. nih.gov βig-h3 transcripts are also observed in the connective tissues of numerous developing organs, including the nasal septum, pericardium, optic cup, kidney, trachea, and during cardiac valve formation. nih.gov This widespread expression in developing connective tissues, coupled with its function as a cell adhesion protein, indicates that βig-h3 plays an important role in tissue morphogenesis by interacting with cells and other ECM molecules. nih.govnih.gov
Regulation of Angiogenesis
βig-h3 exhibits dual, seemingly contradictory, roles in the regulation of angiogenesis, the formation of new blood vessels. nih.gov Its function can be either pro- or anti-angiogenic, likely depending on the cellular context and interacting partners.
The protein can act as an anti-angiogenic factor. All four of its FAS1 domains have been shown to mediate endothelial cell adhesion and migration through interaction with the αvβ3 integrin. A specific peptide motif within these domains, the YH peptide, has been identified as the αvβ3 integrin-interacting motif. This YH peptide can inhibit endothelial cell adhesion and migration in a dose-dependent manner and has demonstrated anti-angiogenic activity in both in vitro tube formation assays and in vivo Matrigel plug assays.
Conversely, other studies have reported a pro-angiogenic role for βig-h3, where it stimulates vascular endothelial cell proliferation and migration. bohrium.com This suggests that βig-h3 can either promote or inhibit the formation of new blood vessels, and its ultimate effect is likely determined by the specific microenvironment, the availability of different integrin receptors on endothelial cells, and the presence of other regulatory molecules. researchgate.netnih.gov
| Angiogenic Role | Mechanism | Interacting Partner | Supporting Evidence | Reference |
| Anti-angiogenic | Inhibition of endothelial cell adhesion and migration | Integrin αvβ3 (via YH peptide motif) | In vitro tube formation assay, In vivo Matrigel plug assay | |
| Pro-angiogenic | Stimulation of endothelial cell proliferation and migration | Not specified | Cellular proliferation and migration assays | bohrium.com |
Roles in Tissue Repair and Wound Healing
The Transforming Growth Factor-Beta-Induced Protein (TGFBI), also known as βig-H3, is an extracellular matrix (ECM) protein that plays a significant role in the complex processes of tissue repair and wound healing. nih.gov Its expression is notably induced by Transforming Growth Factor-beta (TGF-β), a key cytokine involved in wound resolution. nih.gov The protein is found in various tissues, including the papillary layer of the dermis, and is synthesized by basal keratinocytes. nih.govresearchgate.net
βig-H3 contributes to wound healing by mediating several crucial cellular functions of keratinocytes, the primary cells in the epidermis. Research has demonstrated that βig-H3 supports keratinocyte adhesion, migration, and proliferation, all of which are essential for re-epithelialization of a wound. nih.gov These functions are primarily mediated through its interaction with α3β1 integrin, a cell surface receptor on keratinocytes. nih.gov Specific motifs within the βig-H3 protein, namely EPDIM and NKDIL, have been identified as responsible for this interaction. nih.gov By facilitating the movement and growth of keratinocytes, βig-H3 helps to close the wound gap and restore the integrity of the skin barrier. nih.govresearchgate.net The versatile functions of βig-H3 in wound healing underscore its importance as a multifaceted molecule in tissue regeneration. nih.gov
| Process | Cell Type | Effect of βig-H3 | Mediating Receptor | Reference |
|---|---|---|---|---|
| Adhesion | Keratinocytes | Promotes | α3β1 integrin | nih.gov |
| Migration | Keratinocytes | Supports | α3β1 integrin | nih.gov |
| Proliferation | Keratinocytes | Supports | α3β1 integrin | nih.gov |
Participation in Inflammatory Processes
βig-H3 is actively involved in various inflammatory processes and has been associated with a range of inflammatory diseases. nih.gov While its precise role can be complex and context-dependent, its expression is often modulated by pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α), as well as anti-inflammatory cytokines like Interleukin-4 (IL-4). nih.gov This suggests that βig-H3 is an integral component of the cytokine network that regulates inflammation.
The protein's involvement in inflammatory conditions is highlighted by its association with diseases like rheumatoid arthritis, atherosclerosis, and diabetic nephropathy. nih.gov In the context of kidney disease, βig-H3 expression is notably increased in the urine of individuals with diabetes, and its levels may help predict the severity of diabetic nephropathy. nih.gov Furthermore, in human acute monocytic leukemia cells, the inflammatory mediator TNF-like ligand 1A can regulate inflammatory processes by modulating the expression of βig-H3. nih.gov These findings collectively point to βig-H3 as a participant in the pathophysiology of chronic inflammatory diseases. nih.govnih.gov
Immunomodulatory Activities
Beyond its role in wound healing and general inflammation, βig-H3 exhibits significant immunomodulatory activities, primarily characterized by immunosuppressive functions. nih.govresearchgate.net It influences the behavior of key immune cells, thereby shaping the immune response in various contexts, including the tumor microenvironment. nih.govresearchgate.net
One of the key immunomodulatory functions of βig-H3 is its ability to influence macrophage phenotype and function. nih.govnih.gov Macrophages are highly plastic cells that can be polarized into different functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory/pro-tumoral M2 macrophages. nih.gov Research has shown that βig-H3 can educate macrophages toward an M2 phenotype. nih.govnih.gov
Specifically, when βig-H3 structures collagen I fibers into thicker bundles, macrophages cultured on this modified matrix exhibit a morphological change and skew their polarization toward an M2 phenotype. nih.gov This polarization is marked by the expression of cell surface markers like CD206 and CD163. nih.govnih.gov These M2-polarized macrophages acquire an immunosuppressive function, further contributing to an environment that can inhibit anti-tumor immune responses. nih.gov While both M1 and M2 macrophages are capable of phagocytosis, the polarization induced by βig-H3 contributes to a more immunosuppressive microenvironment. nih.govfrontiersin.org
| Cell Type | Effect of βig-H3 | Outcome | Key Markers | Reference |
|---|---|---|---|---|
| Macrophages | Skews polarization toward M2 phenotype | Induces an immunosuppressive phenotype | CD206, CD163 | nih.govnih.gov |
βig-H3 has a significant inhibitory effect on T-cell responses. nih.govnih.gov It has been shown to potently down-modulate the activation and proliferation of both CD4+ and CD8+ T-cells. nih.govnih.gov This inhibitory effect is observed when T-cells receive strong activation signals. nih.gov The interaction of βig-H3 with T-cells leads to a reduction in the expression of key activation markers such as CD69 and CD44. nih.gov
| T-Cell Subset | Effect of βig-H3 | Mechanism/Observation | Reference |
|---|---|---|---|
| CD4+ and CD8+ T-cells | Inhibits proliferation | Down-modulates response to strong activating signals | nih.govnih.gov |
| CD8+ T-cells | Reduces activation | Decreased expression of CD69 and CD44 | nih.gov |
| General T-cells | Suppresses cytokine production | Characterized by early suppression of IL-2 | nih.govnih.govmdpi.com |
βig-H3 also extends its immunomodulatory influence to Natural Killer (NK) cells, which are innate lymphoid cells critical for anti-tumor and anti-viral immunity. mdpi.comfrontiersin.org The protein has been shown to restrict the cytotoxic function of NK cells. mdpi.com By inhibiting the activity of these key effector cells, βig-H3 contributes to an immunosuppressive environment. researchgate.net Factors produced in a βig-H3-rich microenvironment, such as those influenced by cancer-associated fibroblasts, can trigger NK cell dysfunction, further impairing the immune system's ability to eliminate malignant cells. researchgate.net This restriction of NK cell activity is another mechanism through which βig-H3 can contribute to immune evasion in pathological conditions. researchgate.netmdpi.com
Intracellular Signaling Pathways Activated by Betaig H3
Integrin-Mediated Signaling
BetaIG-H3 contains an Arg-Gly-Asp (RGD) motif, which is a key recognition sequence for several integrins. nih.gov The binding of betaIG-H3 to these transmembrane receptors serves as the foundational step for initiating "outside-in" signaling. This interaction leads to the clustering of integrins and the recruitment of a multitude of signaling and adaptor proteins to the cytoplasmic tails of the integrin subunits, forming focal adhesions. frontiersin.org These focal adhesion sites act as signaling hubs, transducing mechanical and chemical signals from the extracellular environment into the cell.
Several integrin heterodimers have been identified as receptors for betaIG-H3, including αvβ5, α3β1, and αvβ3. nih.govnih.govresearchgate.net The specific cellular response to betaIG-H3 can vary depending on the cell type and the specific integrin pair involved in the interaction. For instance, in vascular smooth muscle cells, the αvβ5 integrin is a key functional receptor for adhesion and migration on betaIG-H3. nih.gov In human hepatoma cells, betaIG-H3 interacts with α3β1 integrin to promote these processes. nih.gov
Upon integrin engagement by betaIG-H3, one of the earliest and most critical events is the recruitment and activation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase. frontiersin.org The binding of betaIG-H3 to integrins leads to the autophosphorylation of FAK at tyrosine 397 (Tyr397). This phosphorylation creates a high-affinity binding site for the SH2 domain of Src family kinases. mdpi.com
The activation of FAK has been observed in various cell types in response to betaIG-H3. In vascular smooth muscle cells, betaIG-H3 triggers the phosphorylation and activation of FAK, which is essential for cell adhesion and migration. nih.gov Similarly, in human hepatoma cells, the expression and activity of FAK show a positive correlation with betaIG-H3 expression. nih.gov Studies have also shown that betaIG-H3-structured collagen I fibers can induce FAK phosphorylation in macrophages. nih.gov This activation of the FAK signaling pathway is a central mechanism by which betaIG-H3 enhances the metastatic potential of cancer cells and modulates cell morphology. nih.govresearchgate.netnih.gov
Paxillin (B1203293) is an essential adaptor protein within focal adhesions that is recruited to these sites and becomes phosphorylated upon integrin-mediated cell adhesion. europeanreview.org It serves as a docking platform, integrating and relaying signals from FAK and other proteins to downstream effectors that regulate cytoskeletal organization and cell motility. frontiersin.orgnih.gov
The interaction of betaIG-H3 with integrins leads to the activation of a FAK-paxillin signaling linkage. nih.gov Research has demonstrated that betaIG-H3 triggers the phosphorylation of paxillin, which is correlated with increased cell adhesion and migration. nih.gov In human hepatoma cells, the activity of paxillin is positively correlated with the expression level of betaIG-H3. nih.gov The phosphorylation of paxillin, particularly at tyrosines 31 and 118, creates binding sites for other signaling molecules, such as Crk, which in turn can activate pathways that promote the extension of lamellipodia and enhance cell mobility. europeanreview.org This betaIG-H3-induced activation of the FAK-paxillin complex is crucial for the reorganization of the actin cytoskeleton, leading to changes in cell shape and enhanced migratory capabilities. nih.gov
| Cell Type | Interacting Integrin | Key Signaling Molecules Activated | Cellular Outcome | Reference(s) |
| Vascular Smooth Muscle Cells | αvβ5 | FAK, Paxillin | Adhesion, Migration | nih.gov |
| Human Hepatoma Cells | α3β1 | FAK, Paxillin | Adhesion, Migration, Cytoskeletal Reorganization | nih.gov |
| Macrophages | Not specified | FAK | Morphological Changes, M2 Polarization | nih.gov |
| Pancreatic Cancer Cells | αvβ5 | FAK | Enhanced Glycolysis, Aggressive Phenotype | researchgate.net |
Downstream Signaling Cascades
The initial integrin-mediated activation of FAK and paxillin by betaIG-H3 serves as a launchpad for several major downstream signaling cascades. These pathways amplify the initial signal and orchestrate complex cellular responses, including proliferation, survival, and invasion.
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical signaling route that promotes cell survival and proliferation. nih.gov Activation of this pathway can be initiated by integrin-mediated signaling. nih.gov Research indicates that betaIG-H3 binding to integrins can trigger the activation of the PI3K/AKT pathway. nih.gov The mechanism often involves FAK, which, once activated, can recruit the p85 regulatory subunit of PI3K to the focal adhesion complex, leading to PI3K activation. mdpi.com
Once active, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). youtube.com PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT (also known as Protein Kinase B), to the cell membrane where it is subsequently phosphorylated and activated. nih.govyoutube.com Studies have shown that inhibitors of PI3K can reduce the adhesion and migration of vascular smooth muscle cells on betaIG-H3, confirming the involvement of this pathway. nih.gov In ovarian cancer, betaIG-H3 has been shown to activate the integrin αvβ3-PI3K-Akt signaling pathway, affecting cell migration and invasion. nih.gov
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that converts extracellular stimuli into a wide range of cellular responses, such as proliferation, differentiation, and migration. wikipedia.orgnih.gov Integrin-mediated adhesion is a well-established activator of the MAPK/ERK pathway. elabscience.com The signaling from integrins to ERK can occur through several mechanisms, often involving FAK and the activation of the small GTPase Ras. thermofisher.com
BetaIG-H3 has been shown to trigger the phosphorylation and activation of ERK. nih.gov The FAK/Src complex formed after betaIG-H3-integrin binding can phosphorylate adaptor proteins like Grb2, which then recruits the SOS protein to activate Ras. mdpi.comthermofisher.com Activated Ras initiates a kinase cascade, sequentially activating Raf, MEK, and finally ERK. nih.gov Phosphorylated ERK can then translocate to the nucleus to regulate the activity of transcription factors that control gene expression related to cell migration and proliferation. elabscience.com The use of ERK inhibitors has been shown to diminish the adhesion and migration of vascular smooth muscle cells on betaIG-H3, highlighting the functional importance of this pathway. nih.gov
The Src family of non-receptor tyrosine kinases and the Signal Transducer and Activator of Transcription 3 (STAT3) protein are key components of a signaling pathway involved in cell growth, survival, and differentiation. mdpi.comfrontiersin.org Aberrant activation of this pathway is frequently observed in cancer. nih.gov As previously mentioned, upon FAK autophosphorylation, Src is recruited to focal adhesions, leading to its activation. mdpi.com
Recent studies have directly implicated betaIG-H3 in the activation of the Src-Stat3 pathway. In glioblastoma, betaIG-H3 secreted by tumor-associated macrophages promotes tumor growth by binding to integrin αvβ5 on glioblastoma stem cells, which in turn activates Src kinase. nih.govresearchgate.net Activated Src then phosphorylates STAT3 at tyrosine 705. mdpi.com This phosphorylation induces STAT3 dimerization, nuclear translocation, and subsequent activation of target gene transcription, promoting the maintenance of cancer stem cells and malignant growth. nih.govresearchgate.net Inhibitors of Src have been demonstrated to reduce betaIG-H3-mediated cell adhesion and migration, confirming the role of this kinase in the signaling process. nih.gov
| Downstream Pathway | Key Mediators | Upstream Activator | Cellular Function Regulated | Reference(s) |
| PI3K/AKT Pathway | PI3K, AKT (PKB), PIP3 | Integrin/FAK | Cell Survival, Proliferation, Adhesion, Migration | nih.govnih.govmdpi.com |
| MAPK/ERK Pathway | Ras, Raf, MEK, ERK | Integrin/FAK/Src/Grb2 | Cell Proliferation, Differentiation, Adhesion, Migration | nih.govmdpi.comnih.gov |
| Src/Stat3 Pathway | Src, STAT3 | Integrin αvβ5 | Cell Growth, Survival, Tumor Progression | nih.govnih.govresearchgate.net |
Cross-Talk with Growth Factor Receptor Signaling (e.g., VEGFR2)
BetaIG-H3 exerts significant influence on cellular behavior through its interaction with integrins, which are known to engage in extensive cross-talk with growth factor receptors. nih.govaacrjournals.orgnih.gov A particularly important interaction in the context of angiogenesis is the functional association between integrin αvβ3 and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govnih.gov BetaIG-H3 functions as a ligand for several integrins, including αvβ3 and αvβ5, thereby positioning it to modulate signaling pathways that are co-regulated by these adhesion receptors. nih.govaacrjournals.org
The cooperation between integrin αvβ3 and VEGFR2 is reciprocal, with each receptor capable of promoting the activation of the other, influencing endothelial cell migration, survival, and tube formation. nih.gov Although direct binding of betaIG-H3 to VEGFR2 has not been established, betaIG-H3's role as an integrin ligand suggests an indirect regulatory function. By binding to αvβ3 integrin, betaIG-H3 can influence the formation and function of the integrin-VEGFR2 complex, thereby modulating downstream angiogenic signals. aacrjournals.orgnih.gov The absence of integrin β3 has been shown to lead to enhanced VEGF/VEGFR2 signaling, suggesting that the integrin, and by extension its ligands like betaIG-H3, plays a key role in fine-tuning the cellular response to vascular endothelial growth factor (VEGF). nih.gov This interplay is critical, as both VEGFR2 and VEGFR3, another related receptor, are regulated by Notch signaling during angiogenesis, and VEGFR2 is essential for VEGFR3's pro-angiogenic functions. diva-portal.org
Impact on Cytoskeletal Dynamics (e.g., Actin Cytoskeleton Regulation)
The cytoskeleton, a dynamic network of protein filaments including actin microfilaments and microtubules, is essential for maintaining cell shape, motility, and intracellular organization. mdpi.comnih.gov BetaIG-H3 has been shown to have a significant impact on cytoskeletal dynamics. A primary mechanism for this regulation is through its interaction with integrins, which physically link the extracellular matrix to the intracellular actin cytoskeleton via focal adhesion complexes. nih.gov
Research has demonstrated that betaIG-H3 can induce the stabilization of microtubules, a key component of the cytoskeleton. cam.ac.ukresearchgate.net This effect is dependent on integrin signaling and involves the activation of focal adhesion kinase (FAK) and the Rho GTPase pathway. cam.ac.uk The stabilization of microtubules can, in turn, influence the dynamic reorganization of the actin cytoskeleton, which is critical for processes such as cell migration. mdpi.comcam.ac.uk The regulation of the actin cytoskeleton is tightly controlled by a host of actin-binding proteins and Rho GTPases like Cdc42 and Rac1. biorxiv.orgmdpi.com By activating integrin-mediated signaling, betaIG-H3 can influence the activity of these regulatory proteins, leading to changes in actin polymerization, the formation of stress fibers, and the generation of migratory protrusions like filopodia and lamellipodia. nih.govbiorxiv.orgnih.gov This regulatory role highlights how an extracellular matrix protein can transmit signals across the cell membrane to directly control the internal architectural and mechanical properties of the cell.
Roles in Disease Pathophysiology
Corneal Dystrophies
Corneal dystrophies are a group of inherited disorders that affect the transparency of the cornea, leading to visual impairment. nih.gov Many of these conditions, particularly those affecting the corneal stroma, are directly linked to mutations in the TGFBI gene, which provides the instructions for making the betaIG-H3 protein. ovid.comoftalmoloji.org These diseases are typically autosomal dominant, meaning only one copy of the mutated gene is needed to cause the disorder, and they are characterized by the progressive accumulation of insoluble protein deposits within the cornea. nih.govnih.gov
Mutations in the TGFBI gene, located on chromosome 5q31, are responsible for several types of corneal dystrophies, including granular corneal dystrophies (GCD) and lattice corneal dystrophies (LCD). ovid.comnih.gov To date, over 60 different mutations in the TGFBI gene have been identified and linked to various forms of corneal dystrophy. nih.govoftalmoloji.org These mutations typically involve a change in a single amino acid in the this compound. medlineplus.gov
The specific type of corneal dystrophy and the appearance of the corneal opacities are often correlated with the specific mutation in the TGFBI gene. oftalmoloji.orgnih.gov Two major "hotspots" for mutations are found at arginine residues at positions 124 and 555 of the protein. ovid.comnih.govoftalmoloji.org The majority of identified mutations occur in the fourth fasciclin-like (FAS1) domain of the this compound. nih.gov
For example, the R555W mutation, where arginine at position 555 is replaced by tryptophan, is strongly and frequently associated with Granular Corneal Dystrophy Type 1 (GCD1). oftalmoloji.orgoftalmoloji.org GCD is characterized by the presence of small, discrete, grayish-white opacities in the corneal stroma that resemble breadcrumbs. oftalmoloji.orgoftalmoloji.org Another common mutation, R124H, where arginine at position 124 is replaced by histidine, is often the cause of Avellino corneal dystrophy. medlineplus.gov Lattice corneal dystrophy, characterized by the accumulation of amyloid deposits that form a lattice-like pattern in the corneal stroma, is caused by at least 26 different mutations in the TGFBI gene, with the most common being the R124C mutation (arginine to cysteine at position 124). medlineplus.gov
| Mutation | Amino Acid Change | Associated Corneal Dystrophy Phenotype |
|---|---|---|
| R555W | Arginine to Tryptophan at position 555 | Granular Corneal Dystrophy Type 1 (GCD1) oftalmoloji.orgoftalmoloji.org |
| R124H | Arginine to Histidine at position 124 | Avellino Corneal Dystrophy, Granular Corneal Dystrophy Type 2 (GCD2) medlineplus.govnih.gov |
| R124C | Arginine to Cysteine at position 124 | Lattice Corneal Dystrophy Type I (Classic) medlineplus.gov |
| Multiple | Various single amino acid changes | Reis-Bücklers Corneal Dystrophy, Thiel-Behnke Corneal Dystrophy oftalmoloji.orgmedlineplus.gov |
The hallmark of TGFBI-associated corneal dystrophies is the accumulation of insoluble this compound deposits in the cornea. nih.govnih.gov The specific nature of these deposits—whether they are amyloid or non-amyloid hyaline deposits—is determined by the underlying mutation. oftalmoloji.orgnih.gov
Normally, the this compound is a secreted component of the extracellular matrix. medlineplus.gov However, mutations can alter the protein's structure, stability, and susceptibility to degradation. oftalmoloji.org This leads to the abnormal aggregation and deposition of the mutant protein. nih.govarvojournals.org Studies have shown that different mutations can affect the protein's folding, proteolysis, and half-life. oftalmoloji.org
For instance, the R555W mutation associated with GCD1 results in a mutant protein that is more resistant to proteolytic degradation. oftalmoloji.org This resistance to normal breakdown processes is thought to contribute to its accumulation in the corneal stroma. oftalmoloji.org In contrast, mutations at the R124 position, often linked to lattice corneal dystrophies, are associated with abnormal protein turnover and the formation of amyloid fibrils. oftalmoloji.orgarvojournals.org
Research has also identified specific fragments of the mutant this compound within the corneal deposits. nih.govarvojournals.org For example, a unique 35kD fragment has been found in cell lysates of R124H and R555W mutants, which may contribute to the formation of the non-amyloid granular deposits seen in GCD types 1 and 2. nih.gov This suggests that abnormal processing and degradation of the mutant protein are key pathogenic events. arvojournals.org The accumulation of these misfolded and degradation-resistant protein fragments ultimately disrupts the highly organized structure of the corneal stroma, leading to the formation of opacities and loss of transparency. nih.gov
The corneal epithelium is a crucial layer of the cornea, and its proper function is essential for maintaining a clear and healthy ocular surface. The this compound is synthesized by the corneal epithelium and plays a role in the extracellular matrix of this tissue. nih.govmednexus.org In Fuchs' dystrophy, another type of corneal disorder, betaIG-H3 has been found in the abnormal sub-epithelial matrix, further supporting its epithelial origin. nih.gov
The accumulation of mutant this compound can disrupt the normal function of corneal epithelial cells. While the primary deposits in many TGFBI-linked dystrophies are in the stroma, the health of the overlying epithelium is often compromised. The this compound is involved in cell adhesion, and alterations in its structure or deposition can interfere with the normal attachment of epithelial cells to the underlying basement membrane. medlineplus.gov This can lead to recurrent corneal erosions, a painful condition where the epithelium detaches.
Cancer Pathogenesis and Progression
The role of betaIG-H3 in cancer is complex and appears to be highly dependent on the specific type of cancer and the tumor microenvironment. nih.gov It has been shown to exhibit dual functions, acting as both a tumor suppressor in some contexts and a tumor promoter in others.
The contradictory roles of betaIG-H3 in cancer highlight the intricate nature of tumor biology. In some cancers, its expression is downregulated, and restoring its function can inhibit tumor growth, suggesting a tumor-suppressive role. nih.govresearchgate.net Conversely, in other malignancies, high levels of betaIG-H3 are associated with increased metastasis and poor patient outcomes, indicating a tumor-promoting function. nih.govspandidos-publications.com
In its capacity as a tumor suppressor, betaIG-H3 has been shown to inhibit key processes that are fundamental to cancer progression. youtube.comkhanacademy.orgyoutube.com
One of the primary mechanisms of its tumor-suppressive action is the inhibition of cell adhesion . dntb.gov.ua In certain cellular contexts, betaIG-H3 can act as an anti-adhesive protein. For example, its expression has been shown to inhibit the attachment of cells in vitro. dntb.gov.ua This is significant because the ability of cancer cells to adhere to the extracellular matrix and to other cells is critical for invasion and metastasis. frontiersin.org By interfering with these adhesive interactions, betaIG-H3 can potentially prevent the spread of tumor cells. In a study on radiation-induced tumorigenic human bronchial epithelial cells, the restoration of betaIG-H3 expression led to a reduction in tumor growth and corrected the overexpression of the integrin receptor alpha 5 beta 1, which is involved in cell adhesion. nih.govresearchgate.net
Another key tumor-suppressive mechanism is the suppression of cell proliferation . Several studies have demonstrated that betaIG-H3 can inhibit the growth of cancer cells. oup.com For instance, in gastric cancer models, betaIG-H3 was found to inhibit the proliferation of both myofibroblasts and cancer cells stimulated by IGF-II. oup.com The administration of betaIG-H3 in a xenograft model also slowed stroma-stimulated tumor growth. oup.com The ability to halt or slow down the cell cycle is a hallmark of tumor suppressor proteins. youtube.comkhanacademy.org By suppressing proliferation, betaIG-H3 can help to control the expansion of the tumor mass. The loss of such growth-inhibitory signals is a critical step in cancer development. youtube.com
| Tumor Suppressive Mechanism | Description | Example/Context |
|---|---|---|
| Inhibition of Cell Adhesion | Acts as an anti-adhesive protein, preventing cancer cells from attaching to the extracellular matrix and other cells. dntb.gov.ua | Restored expression in tumorigenic bronchial epithelial cells corrected integrin alpha 5 beta 1 overexpression. nih.govresearchgate.net |
| Suppression of Proliferation | Inhibits the growth and division of cancer cells, slowing the expansion of the tumor. oup.com | Inhibited IGF-II-stimulated proliferation of gastric cancer cells and myofibroblasts. oup.com |
Dual Roles as a Tumor Suppressor and Tumor Promoter: A Context-Dependent Analysis
Mechanisms of Tumor Promoting Action (e.g., promotion of cell motility, invasion, extravasation)
The beta-induced gene-h3 (βig-h3) protein, also known as Transforming Growth Factor Beta Induced (TGFBI), is an extracellular matrix (ECM) protein that plays a significant, albeit complex, role in tumor progression. Its functions can be context-dependent, varying by cancer type and stage. However, substantial evidence points to its role in promoting key aspects of cancer cell dissemination, including motility, invasion, and extravasation.
In gastric cancer, βig-h3 has been shown to induce cancer cell adhesion, significantly increase cell migration, and promote proliferation. amegroups.cnnih.gov Similarly, in breast cancer, upregulation of βig-h3 promotes cell growth, migration, and invasion. nih.gov The protein's interaction with cellular receptors is crucial to these functions. For instance, in human hepatoma cells, βig-h3 interacts with α3β1 integrin, which activates a focal adhesion kinase-paxillin signaling pathway, thereby promoting cell adhesion and migration. nih.gov
A critical step in metastasis is extravasation, the process by which cancer cells exit the bloodstream to form secondary tumors. Elevated expression of βig-h3 has been strongly associated with this process. In colon cancer, βig-h3 promotes extravasation by inducing the dissociation of VE-cadherin junctions between endothelial cells. uliege.be This is achieved through the activation of an integrin αvβ5-Src signaling pathway, which disrupts the integrity of the vascular endothelium, allowing cancer cells to penetrate the surrounding tissue. uliege.be This mechanism highlights βig-h3 as a key molecular alteration in the tumor microenvironment that enhances the metastatic potential of cancer cells. uliege.be
| Cancer Type | Cellular Process Promoted by βig-h3 | Interacting Partners/Pathways |
| Gastric Cancer | Adhesion, Migration, Proliferation | Not specified |
| Breast Cancer | Growth, Migration, Invasion | PI3K/Akt Signaling Pathway |
| Hepatoma | Adhesion, Migration | α3β1 Integrin, FAK-Paxillin Signaling |
| Colon Cancer | Extravasation | Integrin αvβ5, Src Signaling Pathway |
Influence on Metastatic Cascade
The metastatic cascade is a multi-step process that includes local invasion, intravasation, survival in circulation, extravasation, and colonization at a distant site. rmit.edu.vn βig-h3/TGFBI influences several of these critical stages. Its role as a secreted ECM protein makes it a significant regulator of the interactions between cancer cells and their microenvironment, which is fundamental to metastasis. uliege.bermit.edu.vn
Elevated expression of βig-h3 is associated with high-grade human colon cancers and enhances the aggressiveness and metastatic properties of these cells. uliege.be Inhibition of βig-h3 expression has been shown to dramatically reduce metastasis in preclinical models. uliege.be This pro-metastatic function is strongly linked to its ability to facilitate extravasation, as detailed previously. uliege.be
In colorectal cancer, the pro-tumorigenic program orchestrated by the growth factor TGFβ is mediated through βig-h3. nih.gov TGFβ signaling in metastatic colorectal cancer cells, including circulating tumor cells, directly contributes to their metastatic potential, and inhibiting βig-h3 is sufficient to significantly reduce the formation of liver metastases. nih.gov Furthermore, βig-h3's pro-tumorigenic role in this context is linked to its ability to stimulate angiogenesis, the formation of new blood vessels, which is essential for tumor growth and dissemination. nih.gov However, the role of βig-h3 is not universally pro-metastatic across all cancer types. In some studies involving lung and breast cancer cell lines, βig-h3 was found to induce adhesion to ECM proteins while reducing cell motility and invasive ability, suggesting it can also restrain metastatic potential in certain contexts. nih.gov
Modulation of the Tumor Microenvironment
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix. βig-h3 is a key stromal-derived protein that actively remodels and influences the TME, particularly in pancreatic cancer. frontiersin.orgd-nb.info It is a component of the ECM that binds to various other ECM proteins, including several types of collagen, fibronectin, and laminin, thereby helping to shape the tumor's physical structure. ahajournals.org
One of the significant impacts of βig-h3 on the TME is its influence on tissue stiffness. researchgate.net In pancreatic cancer, βig-h3 modulates the stiffness of the TME, which is associated with a dense stromal reaction known as desmoplasia. amegroups.cnresearchgate.net This altered physical environment can promote tumor progression and create barriers to therapy. amegroups.cn By binding to type I collagen, βig-h3 helps form denser collagen fibers. amegroups.org This structural alteration of the ECM not only affects the physical properties of the tumor but also influences the behavior of cells within the TME. amegroups.org
Interactions with Cancer-Associated Fibroblasts
Cancer-associated fibroblasts (CAFs) are a major component of the tumor stroma and are known to promote tumor progression. mdpi.comresearchgate.net A primary role of CAFs in modulating the TME is through the secretion of ECM proteins, and βig-h3 is a prominent example of this. In pancreatic ductal adenocarcinoma (PDAC), βig-h3 is highly produced by CAFs within the tumor stroma. frontiersin.orgd-nb.info
The production of βig-h3 by CAFs is, in part, regulated by TGF-β, a cytokine highly expressed in several cancers that is known to activate fibroblasts. d-nb.info This interaction creates a feedback loop where TGF-β from cancer cells stimulates CAFs to produce βig-h3, which in turn remodels the TME to be more favorable for tumor growth and immunosuppression. d-nb.info βig-h3 secreted by CAFs can directly impact immune cells, contributing to an immunosuppressive TME. nih.gov For instance, βig-h3-secreting CAFs can lead to a T-cell-excluded phenotype by sequestering T cells within the stroma. nih.gov This highlights a crucial mechanism by which CAFs, through βig-h3, contribute to immune evasion in cancer.
Impact on Immune Cell Infiltration and Function within Tumors
βig-h3 plays a significant immunosuppressive role within the tumor microenvironment. It directly acts on key immune cells, hampering anti-tumor immune responses and facilitating immune escape. frontiersin.orgd-nb.info
In pancreatic cancer, stromal-derived βig-h3 directly targets tumor-specific CD8+ T cells, which are critical for killing cancer cells. d-nb.info The protein reduces the proliferation and activation of these T cells. d-nb.info Mechanistically, βig-h3 interacts with the integrin CD61 on the surface of CD8+ T cells, which leads to the inhibition of early signaling kinases required for T-cell activation. d-nb.info Depleting βig-h3 in preclinical models leads to a significant reduction in tumor growth, which is associated with an increased number of activated CD8+ T cells within the tumor. frontiersin.org This suggests that βig-h3 creates an immunosuppressive shield that inhibits T-cell-mediated immune surveillance. d-nb.info
βig-h3 also modulates the function of macrophages, another key immune cell in the TME. It can reprogram F4/80 macrophages and diminish the production of pro-inflammatory cytokines like IFNγ and TNF-α, skewing them toward a non-inflammatory, pro-tumorigenic (M2-like) phenotype. researchgate.net Macrophages cultured on βig-h3-structured collagen fibers exhibit an enhanced M2 phenotype and amplified immunosuppressive capabilities, including the inhibition of CD8+ T cell proliferation. amegroups.org
| Immune Cell Type | Effect of βig-h3 | Mechanism of Action |
| CD8+ T Cells | Reduced proliferation and activation; immunosuppression | Interacts with CD61, inhibiting TCR signaling |
| Macrophages | Skewed toward a pro-tumor (M2-like) phenotype | Interacts with CD61; reduces pro-inflammatory cytokine production |
Contribution to Chemoresistance Mechanisms
The role of βig-h3/TGFBI in the response of cancer cells to chemotherapy is complex and appears to be highly dependent on the specific cancer and drug type. Evidence suggests it can mediate both sensitivity and resistance.
In ovarian cancer, loss of βig-h3 expression is linked to specific resistance to the chemotherapeutic agent paclitaxel (B517696). nih.gov Paclitaxel works by stabilizing microtubules, leading to mitotic arrest and cell death. ahajournals.org βig-h3 appears to mediate taxane sensitivity by modulating microtubule stability. nih.gov Its loss can lead to mitotic spindle abnormalities and subsequent drug resistance. nih.gov Conversely, treating paclitaxel-resistant ovarian cancer cells with recombinant βig-h3 protein can restore drug sensitivity in an integrin-dependent manner. nih.gov Furthermore, the silencing of the TGFBI gene through promoter hypermethylation is frequently observed in paclitaxel-resistant ovarian cancer. ahajournals.org
In contrast, other studies have associated high βig-h3 expression with a better response to chemotherapy. In non-small cell lung cancer (NSCLC), higher TGFBI expression was associated with improved response to chemotherapy agents like etoposide, paclitaxel, cisplatin, and gemcitabine. d-nb.info Similarly, overexpression of βig-h3 made nasopharyngeal carcinoma cells more sensitive to cisplatin. d-nb.info These conflicting findings suggest that βig-h3's role in chemoresistance is not universal but is instead dictated by the specific tumor biology and microenvironment. d-nb.info
Involvement in Metabolic Reprogramming (e.g., Glycolysis)
Cancer cells undergo metabolic reprogramming to meet the energy and biosynthetic demands of rapid proliferation. One of the hallmarks of this reprogramming is an increased reliance on glycolysis, even in the presence of oxygen (the Warburg effect). Recent research has identified βig-h3/TGFBI as a key player in this metabolic shift, particularly in pancreatic cancer. uliege.bermit.edu.vn
In pancreatic ductal adenocarcinoma (PDAC), high expression of TGFBI is associated with a poor prognosis. uliege.bermit.edu.vn Studies show that TGFBI, whether secreted by stromal cells or the cancer cells themselves, significantly enhances glycolysis. uliege.bermit.edu.vn The mechanism involves the binding of TGFBI to integrin αVβ5 on the surface of cancer cells. uliege.bermit.edu.vn This interaction activates the focal adhesion kinase (FAK) signaling pathway, which ultimately leads to the upregulation of hypoxia-inducible factor 1-alpha (HIF-1α). rmit.edu.vn HIF-1α is a master transcriptional regulator that promotes the expression of genes involved in glycolysis. rmit.edu.vn
Silencing TGFBI in pancreatic cancer cells impairs their glycolytic ability, as measured by a decrease in the extracellular acidification rate (ECAR), and reduces glucose consumption and lactate production. This metabolic impairment is associated with a decrease in the cells' migratory and invasive capabilities, linking the metabolic function of TGFBI directly to its pro-tumorigenic actions. rmit.edu.vn Thus, TGFBI acts as an oncogenic ECM protein that reprograms cancer cell metabolism to fuel dissemination. uliege.bermit.edu.vn
Specific Cancer Types and Associated Pathophysiological Mechanisms
The transforming growth factor-beta-induced protein (TGFBI), also known as betaIG-H3, is an extracellular matrix (ECM) protein that plays a complex and often contradictory role in the pathophysiology of various cancers. Its function can be either tumor-suppressive or pro-tumorigenic, depending on the specific cancer type and the context of the tumor microenvironment.
Ovarian Carcinoma
In ovarian carcinoma, βig-h3 exhibits a dual functionality, acting as both a tumor suppressor and a promoter of metastasis. nih.govnih.gov Loss of βig-h3 expression has been observed in ovarian cancer, and its gene (TGFBI) is often silenced through promoter hypermethylation. nih.govresearchgate.net High concentrations of the protein have been shown to induce cell death in ovarian cancer cells, supporting a tumor-suppressive role. nih.govnih.gov
Conversely, βig-h3 is abundantly expressed by peritoneal cells, which line the abdominal cavity. This peritoneal βig-h3 can increase the metastatic potential of ovarian cancer cells by promoting their motility, invasion, and adhesion to the peritoneum, a critical step in ovarian cancer dissemination. nih.govnih.govresearchgate.net This suggests that the protein's function is highly dependent on the tumor microenvironment. nih.govnih.gov Furthermore, macrophages in the tumor microenvironment can be stimulated to secrete βig-h3, contributing to an immunosuppressive environment that may favor tumor progression from early-stage lesions. cam.ac.uknih.gov Overexpression of βig-h3 has also been linked to chemoresistance in ovarian cancer cells. researchgate.net
| Feature | Role of βig-h3 in Ovarian Carcinoma |
| Expression in Tumor Cells | Generally down-regulated nih.govnih.gov |
| Expression in Peritoneum | Abundantly expressed by peritoneal cells nih.gov |
| Tumor Suppressor Role | High concentrations induce cancer cell death nih.govnih.gov |
| Tumor Promoter Role | Promotes motility, invasion, and adhesion to peritoneal cells nih.govnih.govresearchgate.net |
| Mechanism of Gene Silencing | Promoter hypermethylation nih.gov |
| Role in Chemoresistance | Overexpression linked to cisplatin resistance researchgate.net |
| Immune Microenvironment | Secreted by macrophages, contributing to immunosuppression cam.ac.uknih.gov |
Lung Carcinoma
In lung carcinoma, particularly non-small cell lung cancer (NSCLC), βig-h3 is predominantly considered a tumor suppressor. nih.gov Loss of βig-h3 expression is a frequent event in primary lung carcinomas and is associated with a more tumorigenic phenotype. nih.gov Downregulation of the protein has been implicated in the transformation of human bronchial epithelial cells. nih.gov
Recovery of βig-h3 expression in lung cancer cells that lack the endogenous protein has been shown to significantly suppress their growth in vitro and their ability to form tumors in vivo. nih.gov Furthermore, the expression of βig-h3 has been linked to increased sensitivity to chemotherapy. nih.gov Lung cancer cells overexpressing βig-h3 show greater susceptibility to agents like etoposide, paclitaxel, cisplatin, and gemcitabine. nih.gov This chemosensitization may be mediated through interaction with αvβ3 integrin, leading to caspase activation. nih.gov The protein was first identified in a lung adenocarcinoma cell line, A549, as a gene induced by transforming growth factor-beta (TGF-β). nih.govnih.gov
| Feature | Role of βig-h3 in Lung Carcinoma |
| Primary Role | Tumor Suppressor nih.gov |
| Expression in Tumors | Frequently absent or reduced nih.gov |
| Effect on Tumorigenicity | Re-expression suppresses cellular growth and tumor formation nih.gov |
| Chemotherapy Response | High expression correlates with better response nih.govresearchgate.net |
| Mechanism of Action | Induces apoptosis and sensitivity to chemotherapy nih.gov |
| Interaction Partner | αvβ3 integrin nih.gov |
Breast Carcinoma
The role of βig-h3 in breast carcinoma appears to be largely pro-tumorigenic. Studies have indicated that βig-h3 promotes the growth and metastasis of breast cancer cells. nih.gov Upregulation of βig-h3 is associated with increased proliferation and invasion, while its knockdown inhibits these processes. nih.gov
The mechanism underlying these effects may involve the activation of the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) signaling pathway. nih.gov This pathway is crucial for cell growth, survival, and motility. By activating this pathway, βig-h3 may enhance the aggressive phenotype of breast carcinoma cells and increase their resistance to apoptosis. nih.gov In contrast to its tumor-suppressive role in some other cancers, in breast cancer, βig-h3 appears to contribute to disease progression. nih.gov
| Feature | Role of βig-h3 in Breast Carcinoma |
| Primary Role | Tumor Promoter nih.gov |
| Effect on Tumor Cells | Promotes growth, migration, and invasion nih.gov |
| Effect on Apoptosis | Increases resistance to apoptosis nih.gov |
| Signaling Pathway | Activates the PI3K/Akt signaling pathway nih.gov |
| Clinical Implication | Potential therapeutic target to inhibit metastasis nih.gov |
Pancreatic Ductal Adenocarcinoma
In pancreatic ductal adenocarcinoma (PDAC), βig-h3 is a key component of the extensive stromal reaction, or desmoplasia, that characterizes this cancer. bmj.comnih.gov It is highly produced by cancer-associated fibroblasts (CAFs) within the tumor stroma. bmj.comnih.gov The primary role of stromal βig-h3 in PDAC is immunosuppressive. bmj.comnih.gov
The protein acts directly on tumor-specific CD8+ T cells, reducing their proliferation and activation. bmj.comnih.govfrontiersin.org This dampens the anti-tumor immune response and facilitates immune escape. nih.gov Depletion of βig-h3 in animal models has been shown to reduce tumor growth by increasing the number of activated CD8+ T cells within the tumor. bmj.comnih.gov Furthermore, βig-h3 contributes to the stiffness of the tumor microenvironment by binding to and organizing collagen fibers, which can in turn influence the phenotype of immune cells like macrophages. nih.gov Elevated serum levels of βig-h3 have been associated with a poorer prognosis in patients with advanced PDAC. proquest.comnih.gov
| Feature | Role of βig-h3 in Pancreatic Ductal Adenocarcinoma |
| Primary Source | Cancer-Associated Fibroblasts (CAFs) in the stroma bmj.comnih.gov |
| Primary Role | Immunosuppression bmj.comnih.gov |
| Effect on Immune Cells | Reduces proliferation and activation of CD8+ T cells bmj.comnih.govfrontiersin.org |
| Effect on Tumor Growth | Depletion enhances anti-tumor immunity and reduces tumor growth bmj.comnih.gov |
| Role in Tumor Microenvironment | Contributes to stromal stiffness by organizing collagen nih.gov |
| Prognostic Value | High serum levels correlate with poor prognosis proquest.comnih.gov |
Glioblastoma
In glioblastoma, the most aggressive type of primary brain tumor, high expression of βig-h3 is associated with a poor prognosis for patients. proquest.comnih.gov The protein appears to function as a promoter of tumor growth and motility. proquest.comnih.gov Immunohistochemical analysis has shown that βig-h3 expression is significantly higher in glioma tissue compared to normal brain tissue. proquest.comnih.gov
| Feature | Role of βig-h3 in Glioblastoma |
| Primary Role | Tumor Promoter proquest.comnih.gov |
| Expression | Upregulated in glioma tissue; High expression correlates with poor prognosis proquest.comnih.gov |
| Primary Source | M2-like Tumor-Associated Macrophages (TAMs) nih.gov |
| Effect on Tumor Cells | Promotes growth, motility, invasion, and migration proquest.comnih.gov |
| Effect on Glioma Stem Cells | Promotes GSC maintenance nih.gov |
| Signaling Pathway | Activates integrin αvβ5-Src-Stat3 and PI3K/Akt signaling proquest.comnih.gov |
Melanoma
In melanoma, βig-h3 plays a significant, albeit complex, role in metastasis. nih.govresearchgate.net Human metastatic melanomas express and secrete significantly higher amounts of βig-h3 compared to benign nevi or primary melanoma tumors. nih.govsigmaaldrich.com The protein is critical for the formation of distant metastases. nih.govsigmaaldrich.com However, its role is not in the initial dissemination of cancer cells but rather in their proliferation and outgrowth within the new microenvironment of the metastatic site. nih.govsigmaaldrich.com
| Feature | Role of βig-h3 in Melanoma |
| Expression | Significantly higher in metastatic melanomas nih.govsigmaaldrich.com |
| Primary Role in Metastasis | Promotes proliferation and outgrowth at the metastatic site nih.govsigmaaldrich.com |
| Effect on Cell Adhesion | Exhibits anti-adhesive properties against fibronectin, collagen-I, and laminin nih.gov |
| Effect of Silencing (in vivo) | Impairs tumor growth and formation of distal metastases nih.govnih.gov |
| Effect of Silencing (in vitro) | Can increase cell motility and invasion nih.gov |
| Mechanism | Acts as a regulator of cyclins and cyclin-dependent kinases to support proliferation nih.gov |
Oral Squamous Cell Carcinoma
Transforming growth factor-beta induced protein (TGFBI), also known as betaIG-H3, plays a significant and complex role in the pathophysiology of oral squamous cell carcinoma (OSCC). nih.gov Primarily, it functions as a promoter of tumor growth and is associated with a poor prognosis for patients. nih.govjcancer.org
Studies have shown that TGFBI expression is markedly higher in OSCC tissues compared to normal oral tissues. nih.govresearchgate.net This overexpression is not merely a correlational finding; it is functionally involved in the progression of the disease. High levels of TGFBI are significantly associated with more advanced tumor stages. nih.govnih.gov
Mechanistically, betaIG-H3 acts as an extracellular matrix protein that influences several key cellular processes that contribute to cancer progression. nih.govnih.gov It has been demonstrated to promote the proliferation of cancer cells, a fundamental characteristic of malignant tumors. nih.gov Furthermore, it plays a crucial role in tumor metastasis. nih.gov While some in vitro studies have shown conflicting results regarding cell migration and invasion, in vivo animal models have confirmed that knocking out TGFBI suppresses both tumor growth and the ability of cancer cells to metastasize. nih.gov
The influence of betaIG-H3 in OSCC may also be linked to the tumor microenvironment. Research suggests that TGFBI might alter the response of cells to bacteria, leading to an imbalance in the immune inflammatory response that favors the development and progression of OSCC. nih.gov
The signaling pathways involving betaIG-H3 are intricate. As its name suggests, it is induced by transforming growth factor-beta (TGF-β), a cytokine known to have dual roles in cancer, acting as a suppressor in early stages and a promoter in later stages. nih.govmdpi.com In the context of advanced OSCC, the pro-tumorigenic activities of the TGF-β pathway appear to be dominant, with betaIG-H3 being a key downstream effector. mdpi.com
Table 1: Research Findings on betaIG-H3 in Oral Squamous Cell Carcinoma
| Finding | Observation | Implication | Reference |
|---|---|---|---|
| Expression Level | Significantly higher in OSCC tissue compared to normal tissue. | Serves as a potential biomarker for OSCC. | nih.govresearchgate.net |
| Clinical Correlation | High expression correlates with higher tumor stage and poor patient prognosis. | Indicates a role in tumor progression and aggressiveness. | nih.govnih.gov |
| Cellular Function | Promotes cancer cell proliferation. | Contributes to the uncontrolled growth of tumors. | nih.gov |
| Metastasis (in vivo) | Knockout of TGFBI suppresses tumor growth and metastasis in animal models. | Highlights its critical role in the metastatic cascade. | nih.gov |
| Tumor Microenvironment | May alter cellular responses to bacteria, affecting immune inflammation. | Suggests a link between inflammation and tumor promotion. | nih.gov |
Colorectal Carcinoma
In the context of colorectal carcinoma, betaIG-H3 has been identified as a significant promoter of metastasis. Research indicates that its expression is upregulated in human colon cancers. This increased expression is not merely a bystander effect but plays an active role in enhancing the metastatic potential of cancer cells.
Studies using in vivo models have demonstrated that the overexpression of betaIG-H3 in colon cancer cells leads to a more aggressive phenotype and alters their metastatic properties. nih.gov Conversely, the inhibition or suppression of betaIG-H3 expression has been shown to dramatically reduce the metastatic capabilities of these cells. nih.gov
The primary mechanism by which betaIG-H3 facilitates metastasis in colorectal cancer is by promoting the process of extravasation, which is a critical step where cancer cells exit the bloodstream to form secondary tumors at distant sites. nih.gov It achieves this by inducing the dissociation of VE-cadherin junctions between endothelial cells. This disruption of the endothelial barrier is mediated through the activation of the integrin αvβ5–Src signaling pathway. nih.gov
It is important to note that while betaIG-H3 significantly enhances metastasis, it does not appear to substantially accelerate the proliferation of cancer cells or affect the size of metastatic tumor nodules. nih.gov This suggests that its principal role in colorectal cancer progression is linked to the dissemination and invasion stages of metastasis rather than the growth of established tumors.
The induction of betaIG-H3 is linked to the transforming growth factor-beta (TGF-β) signaling pathway, which is known to be involved in promoting tumor metastasis. nih.gov This positions betaIG-H3 as a potential downstream effector of TGF-β's pro-metastatic activities in colorectal cancer. The association of betaIG-H3 overexpression with increased metastatic potential suggests it could be a prognostic marker for poor outcomes in patients with this disease. nih.gov
Table 2: Role of betaIG-H3 in Colorectal Carcinoma Metastasis
| Aspect | Role of betaIG-H3 | Mechanism | Reference |
|---|---|---|---|
| Expression | Upregulated in human colon cancers. | - | nih.gov |
| Metastasis | Promotes tumor metastasis in vivo. | Enhances the aggressiveness of cancer cells. | nih.gov |
| Extravasation | Facilitates cancer cell extravasation. | Induces dissociation of VE-cadherin junctions in endothelial cells. | nih.gov |
| Signaling Pathway | Activates the integrin αvβ5–Src pathway. | Leads to the disruption of the endothelial barrier. | nih.gov |
| Cell Proliferation | Does not significantly affect cell proliferation or the size of metastatic nodules. | Primarily involved in the invasion and dissemination stages. | nih.gov |
Renal Cell Carcinoma
The search for specific information regarding the role of this compound in Renal Cell Carcinoma did not yield dedicated research findings within the provided search results. Further investigation would be required to detail its specific pathophysiological role in this malignancy.
Gastric Cancer
While the provided search results allude to the role of betaIG-H3 in various cancers, specific, detailed research findings on its direct pathophysiological role in Gastric Cancer were not available. A comprehensive analysis would necessitate further targeted research.
Prostate Cancer
Specific information detailing the direct role and mechanisms of this compound in the pathophysiology of Prostate Cancer was not present in the provided search results. Elucidating its function in this disease would require additional research.
Fibrotic Diseases
The this compound, also known as TGFBI, plays a significant role in the context of tissue fibrosis, particularly in the tumor microenvironment of cancers like pancreatic adenocarcinoma, which is characterized by a dense fibrotic stroma.
BetaIG-H3 is an extracellular matrix protein that directly influences the structure and stiffness of fibrotic tissue. It achieves this by binding to collagen, specifically type I, II, and IV collagens. This interaction is crucial for modulating cell-to-cell and cell-to-matrix interactions. A key function of betaIG-H3 in fibrosis is its ability to organize collagen fibers. By binding to type I collagen, it facilitates the formation of thicker, more robust collagen fibers. This alteration of the collagen architecture is a central feature of fibrosis and contributes to increased tissue stiffness.
Beyond its structural role, betaIG-H3 also has immunomodulatory functions within the fibrotic environment. It has been shown to possess immunosuppressive properties, for instance, by hampering the activation of T cells. Furthermore, it can reprogram macrophages, key immune cells involved in both inflammation and tissue repair. BetaIG-H3-structured collagen can "educate" macrophages, polarizing them towards an M2 phenotype. M2 macrophages are typically associated with anti-inflammatory responses, tissue remodeling, and the promotion of fibrosis, which can support tumor progression.
This modulation of macrophage phenotype by the betaIG-H3-collagen complex is associated with morphological changes in the macrophages, causing them to adopt a more spherical shape. Therefore, in fibrotic diseases and desmoplastic tumors, betaIG-H3 acts as a critical link between the structural changes of the extracellular matrix (thicker collagen fibers, increased stiffness) and the functional changes in immune cells (T cell suppression, M2 macrophage polarization), ultimately contributing to the pathological features of the disease.
Table 3: Functions of betaIG-H3 in Fibrosis
| Function | Mechanism | Consequence | Reference |
|---|---|---|---|
| Matrix Remodeling | Binds to type I collagen, promoting the formation of thicker fibers. | Increases stiffness of the extracellular matrix. | |
| Immune Modulation | Hampers T cell activation. | Contributes to an immunosuppressive microenvironment. |
| Macrophage Polarization | BetaIG-H3-structured collagen educates macrophages toward an M2 phenotype. | Promotes tissue remodeling and fibrosis, potentially supporting tumor progression. | |
Role in Extracellular Matrix Deposition
Beta-integrin-H3 (βIG-H3), also known as Transforming Growth Factor Beta-Induced (TGFBI), is an extracellular matrix (ECM) protein that plays a significant role in the structure and regulation of the ECM. nih.govresearchgate.net Its expression is notably induced by Transforming Growth Factor-beta (TGF-β), a cytokine that modulates the composition of the extracellular matrix. nih.govspringernature.com TGF-β promotes the net deposition of the matrix by increasing the synthesis of ECM components like fibronectin and collagen, while also upregulating inhibitors of matrix-degrading proteases. springernature.com
βIG-H3 directly contributes to the organization and stability of the ECM through its interactions with various matrix molecules. It has been shown to bind to several types of collagens (I, II, and IV), as well as to proteoglycans such as biglycan (B1168362) and decorin. mdpi.com Furthermore, βIG-H3 interacts with fibronectin and can be covalently attached to collagen VI microfibrils, functioning as a linker protein that connects different matrix components and facilitates cell-collagen interactions. mdpi.comiosrjournals.org This function is critical in processes like tissue development and maintenance. For instance, βIG-H3 is expressed at myotendinous junctions, where it is believed to play a structural role by linking skeletal muscle to the ECM. nih.gov In pathological conditions, such as tumor fibrosis, βIG-H3 is involved in structuring the ECM by binding to various matrix proteins, including type I and III collagen. nih.gov
Promotion of Fibroblast Differentiation
The differentiation of fibroblasts into myofibroblasts is a critical event in tissue repair and fibrotic diseases, a process heavily regulated by TGF-β1. nih.govnih.gov Myofibroblasts are characterized by the expression of α-smooth muscle actin (α-SMA) and are responsible for wound contraction. nih.gov The induction of this contractile phenotype by TGF-β1 is a key driver of fibroblast-to-myofibroblast differentiation. nih.gov
As a downstream target of TGF-β, βIG-H3 is implicated in this differentiation process. Primary human foreskin fibroblasts in culture produce βIG-H3 mRNA and secrete the protein; this production is increased upon treatment with TGF-β. bohrium.com Studies have shown that βIG-H3 secreted by fibroblasts is deposited into the extracellular matrix and functions as an adhesion substrate, promoting the attachment and spreading of these cells. bohrium.com In the context of tumor fibrosis, TGF-β induces βIG-H3 expression in stromal cells like cancer-associated fibroblasts (CAFs), which in turn stimulates fibrogenesis. bmj.com This indicates that βIG-H3 mediates the pathological activity of TGF-β in fibroblasts, contributing to the fibrotic response. bmj.com
Diabetic Complications
Diabetic Nephropathy
Diabetic nephropathy (DN) is a major complication of diabetes, pathologically characterized by the thickening of the glomerular basement membrane and mesangial expansion due to the accumulation of extracellular matrix proteins. frontiersin.orgbohrium.com The pro-sclerotic growth factor TGF-β is strongly implicated in the pathogenesis of DN. iosrjournals.orgnih.govnih.gov βIG-H3, as an ECM protein induced by TGF-β, is considered a key downstream molecule in this process. nih.govnih.gov
Research has demonstrated that βIG-H3 expression is upregulated in the kidneys of diabetic rats. nih.gov In humans, urinary levels of βIG-H3 are significantly elevated in type 2 diabetic patients, particularly those with microalbuminuria and overt proteinuria, when compared to healthy individuals. nih.gov A positive correlation exists between the urinary excretion rate of βIG-H3 and both urinary albumin and TGF-β excretion rates. nih.gov These findings suggest that βIG-H3 is important in the development of diabetic nephropathy and that its urinary concentration may serve as a valuable early biomarker for the onset and progression of the disease. iosrjournals.orgnih.govnih.gov
| Patient Group | Urinary βIG-H3 to Creatinine Ratio (Mean +/- SEM) | Significance vs. Control |
|---|---|---|
| Healthy Controls | 64.8 +/- 7.14 | N/A |
| Type 2 Diabetics (Normoalbuminuria) | 101.6 +/- 9.27 | P < 0.01 |
| Type 2 Diabetics (Microalbuminuria) | 120.2 +/- 14.48 | P < 0.01 |
| Type 2 Diabetics (Overt Proteinuria) | 146.3 +/- 16.34 | P < 0.01 |
Pericyte Apoptosis
The loss of retinal pericytes is one of the earliest pathological hallmarks of diabetic retinopathy, leading to microvascular damage and compromising the integrity of blood vessels. nih.govarvojournals.org Hyperglycemia-induced expression of TGF-β and its downstream target βIG-H3 contributes significantly to the accelerated apoptosis of retinal pericytes. nih.gov
Studies have shown that high glucose concentrations in cell culture media induce increased expression of both TGF-β and βIG-H3 in bovine retinal pericytes, leading to apoptosis. nih.gov The apoptotic effect of high glucose can be almost completely blocked by an anti-TGF-β antibody. nih.gov Furthermore, direct treatment of human retinal pericytes (HRPs) with TGF-β results in a significant increase in βIG-H3 mRNA and protein expression, which in turn induces HRP apoptosis. nih.gov This induced apoptosis can be inhibited by blocking antibodies against βIG-H3. nih.gov Research indicates that βIG-H3 induces pericyte apoptosis through its Arg-Gly-Asp (RGD) motif. nih.gov These findings support a novel pathway where elevated TGF-β in diabetic conditions induces βIG-H3 expression, leading to pericyte apoptosis and contributing to the early stages of diabetic retinopathy. nih.govarvojournals.orgnih.gov
| Treatment Condition (Human Retinal Pericytes) | Effect on βIG-H3 | Effect on Apoptosis |
|---|---|---|
| High Glucose | Increased Expression | Increased Apoptosis nih.gov |
| TGFβ Treatment | Increased mRNA and Protein Expression nih.gov | Increased Apoptosis nih.gov |
| Recombinant βIG-H3 (5 µg/mL) | N/A | Induces ~60% Apoptosis arvojournals.org |
| TGFβ + Anti-βIG-H3 Antibody | N/A | Inhibited Apoptosis nih.gov |
Inflammatory and Immune-Related Conditions
Sepsis Pathogenesis and Immune Infiltrates
Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, often leading to immunoparalysis. mdpi.com Recent research has identified βIG-H3 (TGFBI) as a potential biomarker for the severity and prognosis of sepsis, highlighting its role in modulating the immune response. tandfonline.comnih.gov
Studies analyzing gene expression in sepsis patients have found that reduced levels of βIG-H3 expression are correlated with poor prognosis and rapid disease progression. tandfonline.comnih.gov Conversely, elevated expression of βIG-H3 is associated with the mitigation of abnormalities in sepsis-related immune cell infiltration, which is critical to the disease's pathogenesis. tandfonline.comnih.gov Specifically, higher βIG-H3 expression is linked to improvements in the disruption of several immunomodulatory cell populations, including T helper 17 (Th17) cells, activated CD8 T cells, dendritic cells, and B cells. nih.govnih.gov βIG-H3 expression is also significantly higher in anti-inflammatory M2-like macrophages, and its upregulation has been found to inhibit the pro-inflammatory polarization and phagocytosis in M1-like macrophages. tandfonline.comnih.gov These findings suggest that βIG-H3 plays a pivotal role in regulating immune cell infiltration and inflammatory responses during sepsis, warranting further exploration as a prognostic biomarker for the condition. tandfonline.comnih.gov
| βIG-H3 (TGFBI) Expression Level in Sepsis | Associated Clinical Outcome | Impact on Immune Cell Infiltration |
|---|---|---|
| Low | Poor prognosis, rapid disease progression nih.gov | Associated with disrupted levels of various immune cells nih.gov |
| High | Improved outcomes nih.gov | Mitigates abnormalities in immune cell infiltration (e.g., Th17, activated CD8 T cells) tandfonline.comnih.gov |
Role in Rheumatoid Arthritis (General Mechanisms)
The beta-induced gene-h3 (betaIG-H3) protein, also known as Transforming growth factor-β-induced protein (TGFBI), plays a significant regulatory role in the pathophysiology of rheumatoid arthritis (RA). Its expression is markedly upregulated in the synovial tissue of RA patients compared to those with osteoarthritis. nih.gov This protein is found abundantly in both the lining and sublining layers of the rheumatoid synovium, where it contributes to the chronic destructive inflammation characteristic of the disease. nih.gov
A key mechanism of betaIG-H3 in RA involves its interaction with fibroblast-like synoviocytes (FLS), which are pivotal cells in the pathology of synovial inflammation and joint destruction. merckmillipore.comnih.gov BetaIG-H3 modulates the adhesion and migration of FLS, processes that are essential for the formation of the invasive pannus tissue that degrades cartilage and bone. nih.gov This interaction is primarily mediated through the binding of betaIG-H3 to αvβ3 integrin on the surface of FLS. nih.govmerckmillipore.com The adhesion of FLS to betaIG-H3 is weaker than to other extracellular matrix proteins like fibronectin and vitronectin, but its effect can be enhanced synergistically when combined with fibronectin. scispace.comjrd.or.kr
The production of betaIG-H3 by FLS is regulated by the inflammatory microenvironment of the rheumatoid joint. nih.gov Several pro-inflammatory cytokines, which are central to RA pathogenesis, have been shown to upregulate the synthesis of betaIG-H3. nih.govmerckmillipore.com
| Cytokine | Effect on betaIG-H3 Production by FLS | Reference |
|---|---|---|
| Transforming growth factor beta1 (TGF-β1) | Upregulates production | nih.govmerckmillipore.com |
| Interleukin-1beta (IL-1β) | Upregulates production | nih.govmerckmillipore.com |
| Tumor necrosis factor alpha (TNF-α) | Upregulates production | nih.govmerckmillipore.com |
| Interferon-gamma (IFN-γ) | Enhances FLS migration guided by betaIG-H3 | nih.gov |
| Platelet-derived growth factor type BB (PDGF-BB) | Enhances FLS migration guided by betaIG-H3 | nih.gov |
Research has also identified that a specific peptide motif, YH18, located in the fourth fas-1 domain of betaIG-H3, is crucial for its interaction with FLS. nih.gov Blocking this motif can inhibit the adhesion and migration of these cells in a dose-dependent manner, highlighting the potential of targeting the betaIG-H3 and αvβ3 integrin interaction as a therapeutic strategy in RA. nih.govmerckmillipore.com
Bone Diseases (e.g., Melorheostosis, Bone Formation Anomalies)
BetaIG-H3 is an extracellular matrix protein that plays a complex and multifaceted role in bone development and disease. nih.govnih.gov Its involvement has been noted in conditions such as melorheostosis, a rare and progressive disorder characterized by abnormal thickening of cortical bone, often described as having a "dripping candle wax" appearance on radiographs. nih.govuconn.edu In fibroblasts from the affected skin of melorheostosis patients, the expression of betaIG-H3 was found to be significantly downregulated. nih.govuconn.edu This suggests that altered expression of betaIG-H3 may contribute to the hyperostosis seen in this disease. nih.gov
The function of betaIG-H3 in bone homeostasis is linked to its influence on osteoblasts, the cells responsible for bone formation. nih.gov Research demonstrates that betaIG-H3 mediates osteoblast adhesion and, paradoxically, inhibits their differentiation. nih.gov
Key Research Findings on betaIG-H3 in Bone Pathophysiology:
| Area of Research | Key Findings | Reference |
|---|---|---|
| Osteoblast Differentiation | BetaIG-H3 expression is down-regulated during the early stages of osteoblast differentiation. Recombinant this compound significantly inhibits matrix mineralization and bone nodule formation in vitro. | nih.gov |
| Gene Expression | Inhibition of osteoblast differentiation by betaIG-H3 is associated with the suppression of key osteoblast-specific transcription factors, Cbfa1/Runx2 and osterix. | nih.gov |
| Integrin Interaction | BetaIG-H3 interacts with osteoblastic cells primarily through αvβ3 and αvβ5 integrins. Blocking the αvβ3 integrin interaction abolishes the inhibitory effect of betaIG-H3 on osteoblast differentiation. | nih.gov |
| Melorheostosis | The gene for betaIG-H3 is significantly downregulated in affected skin fibroblasts of melorheostosis patients. Recombinant betaIG-H3 inhibits bone nodule formation by osteoblasts in vitro, suggesting its altered expression contributes to the disease. | nih.govuconn.edu |
| Skeletal Development (Animal Models) | Mice lacking the Tgfbi gene (Tgfbi knockout mice) exhibit a smaller skeletal size compared to wild-type mice. | nih.gov |
| Cartilage Maintenance | Tgfbi knockout mice show degradation of the cartilage matrix, with lower detection of type II collagen and markedly higher levels of matrix metalloproteinase 13 (MMP13). | nih.gov |
| Heterotopic Ossification | BetaIG-H3 is highly expressed during the inflammation and chondrogenesis stages in a rat model of heterotopic ossification. It functions to accelerate mesenchymal condensation and promote chondrogenic differentiation. | impactaging.comnih.gov |
Studies using animal models have further elucidated the importance of betaIG-H3 in the skeletal system. Tgfbi knockout mice have been shown to have a smaller skeletal size and display degradation of the articular cartilage matrix. nih.gov This indicates that betaIG-H3 is crucial for maintaining both skeletal tissues and the integrity of the cartilage matrix. nih.gov
Furthermore, betaIG-H3 is involved in processes of abnormal bone formation, such as heterotopic ossification, where bone tissue forms in soft tissues. impactaging.comnih.gov In a rat model of this condition, betaIG-H3 was highly expressed during inflammation and cartilage formation (chondrogenesis). nih.gov It appears to promote this process by accelerating the condensation of mesenchymal cells, a critical early step in bone and cartilage formation. nih.gov This dual role—inhibiting osteoblast differentiation in some contexts while promoting chondrogenesis in others—highlights the complex, context-dependent function of betaIG-H3 in skeletal biology and disease.
Experimental Approaches and Research Models for Betaig H3 Protein Studies
In Vitro Cellular Models
In vitro models are indispensable for studying the cellular and molecular functions of betaIG-H3 in a controlled laboratory setting. These models include primary cells cultured directly from tissues, established and immortalized cell lines, and advanced stem cell-derived systems.
Primary cell cultures are established by isolating cells directly from living tissue. nih.govnih.gov These cells are highly valued in research because they closely represent the physiological state of cells in vivo, providing more biologically relevant data compared to immortalized cell lines. nih.govbmj.com
A key example in betaIG-H3 research is the use of primary human foreskin fibroblasts . Studies have shown that these fibroblasts, when grown in monolayer culture, produce betaIG-H3 messenger RNA (mRNA) and secrete the betaIG-H3 protein into their growth media. researchgate.netmdpi.com Furthermore, treating these primary cells with transforming growth factor-beta (TGF-β) leads to an increase in both betaIG-H3 mRNA and protein levels, demonstrating a direct regulatory relationship in a physiologically relevant cell type. researchgate.netmdpi.com These findings have been instrumental in understanding the synthesis and secretion of betaIG-H3 and its potential function as an extracellular attachment protein in the skin. researchgate.netmdpi.com
Established, or immortalized, cell lines are a cornerstone of betaIG-H3 research, offering consistency and the ability to be cultured indefinitely. Various cell lines from different tissue origins have been employed to dissect the multifaceted roles of betaIG-H3.
A549 (Human Lung Adenocarcinoma): The gene encoding betaIG-H3, TGFBI, was first identified as being highly induced by TGF-β in the A549 cell line. researchgate.netmdpi.comimrpress.com This cell line continues to be a vital model for studying the protein's function. For instance, research has demonstrated that betaIG-H3 secreted by other cells, such as mesenchymal stem cells, can stimulate the adhesion and proliferation of A549 cells, highlighting its role in intercellular communication and cancer biology. nih.gov
MCF10A (Human Mammary Epithelial): The MCF10A cell line is a non-tumorigenic model widely used to represent normal human breast epithelial cells. invivogen.comnih.gov In betaIG-H3 research, it serves as a crucial control to compare against breast cancer cell lines. nih.gov Its ability to form three-dimensional acinar structures that resemble normal glandular epithelium makes it an excellent model for studying how betaIG-H3 might be involved in maintaining normal breast tissue architecture and how its dysregulation could contribute to transformation. researchgate.net
HSC-3 (Human Oral Squamous Carcinoma): This cell line, derived from a tongue squamous cell carcinoma, is used to investigate the role of betaIG-H3 in oral cancer. mdpi.com Studies have shown that betaIG-H3 promotes the proliferation of oral squamous cell carcinoma (OSCC) cells. researchgate.net Inactivation of the TGFBI gene in HSC-3 cells was found to reduce cell proliferation and clone formation in vitro and slow tumor growth in animal models. researchgate.net
THP-1 (Human Monocytic Leukemia): The THP-1 cell line is extensively used to study monocyte and macrophage biology. cellosaurus.org When differentiated into macrophages, THP-1 cells have been shown to significantly increase their production of betaIG-H3 mRNA and protein after engulfing apoptotic (dead) cells. This finding suggests that betaIG-H3 plays a role in the macrophage response to tissue damage and may be involved in subsequent fibrotic processes.
KS483 (Murine Preosteoblastic): The KS483 cell line is a well-established model for studying the formation of bone tissue. Research using these cells has revealed that betaIG-H3 expression decreases during the early stages of osteoblast (bone-forming cell) differentiation. Furthermore, adding recombinant betaIG-H3 to KS483 cell cultures inhibits their differentiation, indicating that betaIG-H3 plays a regulatory role in bone development.
| Cell Line | Origin | Key Research Findings Related to betaIG-H3 |
|---|---|---|
| A549 | Human Lung Adenocarcinoma | Initial identification of TGF-β-induced betaIG-H3 expression. researchgate.netmdpi.com Model for studying betaIG-H3's role in cancer cell adhesion and proliferation. nih.gov |
| MCF10A | Human Mammary Epithelial (Non-tumorigenic) | Used as a "normal" control to study betaIG-H3 expression and function in breast cancer. nih.gov |
| HSC-3 | Human Oral Squamous Carcinoma | Demonstrated that betaIG-H3 promotes cancer cell proliferation; gene knockout slowed tumor growth. researchgate.net |
| THP-1 | Human Monocytic Leukemia | Showed that macrophages increase betaIG-H3 production after ingesting apoptotic cells, linking it to fibrosis. |
| KS483 | Murine Preosteoblastic | Revealed that betaIG-H3 inhibits osteoblast differentiation, suggesting a role in bone formation. |
Induced pluripotent stem cells (iPSCs) represent a powerful tool for disease modeling, particularly for genetic disorders. In the context of betaIG-H3, iPSCs are especially valuable for studying a group of inherited eye diseases known as corneal dystrophies, which are caused by mutations in the TGFBI gene.
Researchers can generate iPSCs from skin or blood cells of patients with these specific mutations. These patient-derived iPSCs can then be differentiated into corneal epithelial-like cells. This "disease-in-a-dish" approach allows for the investigation of the molecular mechanisms underlying how mutant this compound leads to corneal disease, providing a more accurate model of pathophysiology than traditional immortalized cell lines. These iPSC models are critical for understanding disease progression and for testing potential therapeutic strategies, including gene editing.
Genetic Manipulation Techniques
Altering the expression of the TGFBI gene is a direct way to probe the function of the this compound. Techniques such as gene knockdown and knockout allow researchers to reduce or completely eliminate the protein's production, respectively, and then observe the functional consequences.
Gene knockdown refers to the temporary reduction of gene expression, typically achieved using RNA interference (RNAi). The two primary tools for this are small interfering RNA (siRNA) and short hairpin RNA (shRNA).
siRNA: These are short, double-stranded RNA molecules that can be introduced into cells to trigger the degradation of a specific target mRNA. This method is effective for transiently silencing gene expression, with effects typically lasting for a few days. In betaIG-H3 research, siRNA has been used to deplete its expression in human mesenchymal stem cells. This knockdown was shown to block the ability of the stem cells' secreted factors to promote the adhesion and proliferation of A549 lung cancer cells, confirming that betaIG-H3 was the key factor responsible for this effect. nih.gov
shRNA: These are RNA sequences that form a tight hairpin loop structure and are delivered into cells using viral or plasmid vectors. Once inside the cell's nucleus, the shRNA is processed into siRNA, leading to long-term, stable gene silencing because the vector can integrate into the host cell's genome. This makes shRNA suitable for studies requiring prolonged knockdown of betaIG-H3.
| Technique | Mechanism | Duration of Effect | Delivery Method | Common Application in betaIG-H3 Research |
|---|---|---|---|---|
| siRNA | Triggers degradation of target mRNA in the cytoplasm. | Transient (3-7 days). | Transfection (e.g., liposomes). | Rapidly assess the functional consequence of reduced betaIG-H3 expression. nih.gov |
| shRNA | Vector-based expression of a hairpin RNA, processed into siRNA. | Stable and long-term. | Viral or plasmid vectors. | Create cell lines with permanent betaIG-H3 suppression for prolonged studies. |
Gene knockout involves permanently disabling a gene, providing the most definitive evidence for its function. The most widely used tool for this is the CRISPR/Cas9 system. This technology allows for precise editing of the genome by guiding the Cas9 enzyme to a specific DNA sequence in the TGFBI gene to create a cut, which the cell's repair machinery often mends imperfectly, thereby inactivating the gene.
CRISPR/Cas9-mediated knockout of TGFBI has been a powerful strategy in betaIG-H3 research:
In oral squamous carcinoma cells (HSC-3) , knocking out TGFBI was shown to significantly reduce cancer cell proliferation in vitro and suppress tumor growth in animal models, identifying betaIG-H3 as a promoter of this cancer. researchgate.netnih.gov
In iPSC models of corneal dystrophy , CRISPR/Cas9 has been used to create heterozygous and homozygous TGFBI knockout cell lines. These models are invaluable for studying the fundamental roles of betaIG-H3 in the cornea and for dissecting the specific effects of disease-causing mutations.
Overexpression Systems
To investigate the functions of beta-Integrating H3 (betaIG-H3), also known as Transforming Growth Factor Beta Induced (TGFBI), researchers employ various overexpression systems. These systems allow for the production of the protein in host cells at high levels, facilitating studies on its biological roles, such as tumor suppression and cell adhesion. The choice of expression system is critical and often depends on the specific research question, with mammalian cells being frequently used to ensure proper protein folding and post-translational modifications, which are crucial for its function.
For instance, in studies exploring the tumor suppressor function of betaIG-H3, its gene has been transfected into tumorigenic human bronchial epithelial cells. nih.gov This overexpression led to a significant reduction in tumor growth, demonstrating the protein's role in cancer progression. nih.gov Similarly, Chinese Hamster Ovary (CHO) cells have been used to show that betaIG-H3 overexpression can markedly reduce tumorigenicity. nih.gov These studies typically involve cloning the human betaIG-H3 cDNA into a mammalian expression vector, which is then introduced into the host cells. The successful overexpression is then confirmed using techniques like Northern and Western blotting to detect betaIG-H3 mRNA and protein levels, respectively. nih.gov
Recombinant Protein Applications
Protein Production and Purification
The production of recombinant this compound is a fundamental step for a wide range of in vitro studies. The process typically begins with choosing an appropriate expression system, with both prokaryotic (E. coli) and eukaryotic (mammalian or insect cells) systems being utilized. arvojournals.orgrndsystems.com Eukaryotic systems, such as the mouse myeloma cell line NS0, are often preferred as they can produce the 75 kDa secreted protein with the necessary folding for biological activity. rndsystems.com
The general workflow for recombinant protein production involves:
Expression : Host cells, such as E. coli or a mouse myeloma cell line, are engineered to produce the desired protein. arvojournals.orgrndsystems.com For example, the human this compound can be expressed with a C-terminal 6-His tag to facilitate purification. rndsystems.com
Extraction : The cells are lysed to release the protein. For secreted proteins like betaIG-H3, the protein is collected from the cell culture supernatant. nih.gov
Purification : Affinity chromatography is a powerful and common method for purifying recombinant proteins. thermofisher.combio-rad.com If the protein is engineered with a tag (e.g., a His-tag), it can be selectively captured on a column with a corresponding ligand. rndsystems.com The purity of the final product is then assessed, often by SDS-PAGE, aiming for greater than 90% purity. rndsystems.com
In Vitro Adhesion and Functional Assays
Reconstituted, purified betaIG-H3 is instrumental in conducting various in vitro assays to elucidate its function as an extracellular matrix (ECM) protein. These assays are critical for understanding how betaIG-H3 interacts with cells and other ECM components.
A primary application is in cell adhesion assays. In these experiments, recombinant betaIG-H3 is immobilized on a surface, and cells are plated on top. The protein's ability to support cell attachment and spreading is then quantified. nih.gov Studies have shown that recombinant betaIG-H3 effectively supports the adhesion and spreading of dermal fibroblasts and keratinocytes. nih.govnih.gov This adhesive function is often mediated by cellular integrin receptors, such as α3β1. nih.gov The activity of the recombinant protein can be measured by its ability to induce adhesion of specific cell types, like ATDC5 mouse chondrogenic cells. rndsystems.com
Functional assays also extend to investigating cell migration and proliferation. Research has demonstrated that betaIG-H3 not only mediates adhesion but also supports the migration and proliferation of keratinocytes. nih.gov Furthermore, recombinant betaIG-H3 has been used to show its interaction with other matrix proteins. Solid-phase interaction assays have revealed that betaIG-H3 binds strongly to collagen type I, fibronectin, and laminin. arvojournals.org
Animal Models
TGFBI Knockout Mouse Models
To understand the in vivo functions of betaIG-H3, researchers have developed knockout (KO) mouse models where the TGFBI gene is disrupted. nih.gov These models provide crucial evidence for the protein's role as a tumor suppressor. nih.gov
Mice lacking a functional TGFBI gene (TGFBI−/−) have been shown to be prone to spontaneous tumor development. nih.gov Furthermore, when challenged with carcinogens, these mice exhibit increased susceptibility to induced skin tumors. nih.gov Mouse embryonic fibroblasts (MEFs) isolated from TGFBI−/− mice display increased rates of chromosomal abnormalities and enhanced proliferation compared to wild-type MEFs. nih.govnih.gov This loss of chromosomal integrity may contribute to the higher incidence of tumors observed in these animals. nih.gov Interestingly, while mutations in TGFBI are linked to human corneal dystrophies, TGFBI-knockout mice have not been reported to show corneal abnormalities. nih.govnih.gov In breast cancer research, crossing TGFBI knockout mice with a model of mammary tumorigenesis resulted in decreased cancer stem cell content and reduced lung metastasis, indicating the protein's role in promoting breast cancer metastasis in that context. cyagen.com
Chick Chorioallantoantoic Membrane (CAM) Assays
The Chick Chorioallantoic Membrane (CAM) assay is a well-established in vivo model used to study angiogenesis and tumor growth. This assay utilizes the highly vascularized extraembryonic membrane of a developing chicken embryo, which provides a natural, immunocompromised environment for observing the formation of new blood vessels and the growth of transplanted tumor cells. The CAM is readily accessible, cost-effective, and allows for real-time observation and quantification of angiogenic and anti-angiogenic responses, as well as tumor cell invasion and metastasis.
In the context of this compound studies, the CAM assay serves as a valuable tool to investigate its role in modulating angiogenesis and tumor progression. While direct application of purified this compound onto the CAM to observe its angiogenic potential is a feasible experimental approach, much of the understanding of its function in this model comes from studying its upstream regulators, such as Transforming Growth Factor-beta (TGF-β). TGF-β is a potent inducer of betaIG-H3 expression and has been shown to elicit a dose-dependent angiogenic response in the CAM model. This suggests that the pro-angiogenic effects of TGF-β may be, at least in part, mediated by the upregulation of betaIG-H3.
Furthermore, the CAM assay can be employed to study the effect of betaIG-H3 on tumor growth and metastasis. Cancer cells with modulated betaIG-H3 expression (either overexpressing or silenced) can be grafted onto the CAM. Subsequent observation of tumor size, vascularization, and invasion into the surrounding CAM tissue can provide critical insights into the protein's function in the tumor microenvironment. For instance, if tumor cells overexpressing betaIG-H3 exhibit increased growth and angiogenesis in the CAM model, it would support a pro-tumorigenic role for the protein. Conversely, inhibition of tumor growth and angiogenesis would suggest a tumor-suppressive function.
Table 1: Application of CAM Assay in Angiogenesis and Tumor Growth Studies
| Experimental Approach | Purpose | Potential Findings Related to betaIG-H3 |
|---|---|---|
| Application of Recombinant Protein | To directly assess the angiogenic or anti-angiogenic properties of a substance. | Application of recombinant betaIG-H3 could reveal its direct effect on blood vessel formation. |
| Tumor Cell Xenograft | To study the in vivo growth, angiogenesis, and invasion of cancer cells. | Grafting of cancer cells with altered betaIG-H3 expression can elucidate its role in tumor progression. |
Molecular and Biochemical Techniques
A variety of molecular and biochemical techniques are essential for elucidating the expression, localization, interactions, and functional consequences of the this compound. These methods provide a comprehensive toolkit for researchers to investigate its role in both normal physiological processes and in pathological conditions such as cancer.
Gene Expression Analysis (RT-qPCR, Microarrays, RNA Sequencing)
Analyzing the expression of the TGFBI gene, which encodes the this compound, at the mRNA level is a fundamental step in understanding its regulation and function.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): This technique is widely used to quantify the amount of a specific mRNA transcript in a sample. nih.govresearchgate.net It offers high sensitivity and specificity, making it ideal for validating gene expression changes observed in broader analyses or for studying the effects of specific treatments or conditions on TGFBI expression. For example, RT-qPCR can be used to confirm the upregulation of TGFBI mRNA in response to TGF-β stimulation in cell culture.
Microarrays: Microarray analysis allows for the simultaneous measurement of the expression levels of thousands of genes. nih.govresearchgate.net This high-throughput approach can be used to identify genes that are co-regulated with TGFBI or to compare TGFBI expression across different tissues, cell types, or disease states. This can provide valuable clues about the biological pathways in which betaIG-H3 is involved.
RNA Sequencing (RNA-Seq): RNA-Seq has largely superseded microarrays for transcriptome-wide expression profiling due to its higher sensitivity, wider dynamic range, and ability to identify novel transcripts. nih.govyoutube.comresearchgate.net RNA-Seq can provide a comprehensive view of the transcriptional landscape in relation to betaIG-H3, revealing not only changes in its expression but also the expression of other genes that may be part of its signaling network.
Table 2: Comparison of Gene Expression Analysis Techniques
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| RT-qPCR | Amplification of a specific cDNA sequence. | High sensitivity and specificity, quantitative. | Low throughput, requires knowledge of the target sequence. |
| Microarrays | Hybridization of labeled cDNA to an array of known DNA probes. | High throughput, well-established analysis pipelines. | Limited to known sequences, lower dynamic range than RNA-Seq. |
| RNA-Seq | High-throughput sequencing of cDNA. | Unbiased, high sensitivity and dynamic range, discovers novel transcripts. | More complex data analysis, higher cost. |
Protein Expression and Localization (Western Blot, Immunofluorescence, Immunohistochemistry)
Determining the amount and subcellular location of the this compound is crucial for understanding its function.
Western Blot: This technique is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate or tissue homogenate. nih.govcellsignal.comresearchgate.net Antibodies specific to betaIG-H3 are used to probe a membrane onto which proteins have been transferred after separation by gel electrophoresis. Western blotting can be used to assess changes in this compound levels in response to various stimuli or in different disease states. cellsignal.com
Immunofluorescence (IF): Immunofluorescence allows for the visualization of the subcellular localization of a protein within cells. cellsignal.comfishersci.eu Cells are incubated with a primary antibody against betaIG-H3, followed by a secondary antibody conjugated to a fluorescent dye. Microscopic examination reveals the distribution of the protein, for example, whether it is secreted into the extracellular matrix or associated with the cell membrane.
Immunohistochemistry (IHC): Similar to immunofluorescence, immunohistochemistry is used to detect proteins in tissue sections. researchgate.netfishersci.eu Instead of a fluorescent dye, the secondary antibody is typically linked to an enzyme that produces a colored precipitate at the site of the antigen. IHC is invaluable for examining the expression and localization of betaIG-H3 in the context of tissue architecture, providing insights into its role in tissue organization and disease pathology.
Protein-Protein Interaction Studies (e.g., Co-immunoprecipitation)
Identifying the proteins that interact with betaIG-H3 is key to unraveling its biological functions and the signaling pathways it modulates.
Co-immunoprecipitation (Co-IP): Co-IP is a widely used technique to study protein-protein interactions in vivo. nih.govresearchgate.netresearchgate.netyoutube.com An antibody targeting betaIG-H3 is used to pull down the protein from a cell lysate. Any proteins that are bound to betaIG-H3 will also be precipitated. These interacting proteins can then be identified by Western blotting or mass spectrometry. Through Co-IP, it has been shown that betaIG-H3 can interact with various extracellular matrix proteins, including biglycan (B1168362) and decorin. nih.gov
Signal Transduction Pathway Analysis (e.g., Phosphorylation Assays)
Investigating the downstream signaling events initiated by betaIG-H3 is essential for understanding its mechanism of action.
Phosphorylation Assays: Many signaling pathways involve the phosphorylation of specific proteins by kinases. To determine if betaIG-H3 activates such pathways, researchers can perform phosphorylation assays. This typically involves treating cells with betaIG-H3 and then using Western blotting with antibodies that specifically recognize the phosphorylated (activated) forms of key signaling proteins, such as those in the MAPK/ERK or PI3K/Akt pathways. For example, studies have shown that betaIG-H3 can trigger the phosphorylation and activation of Akt, ERK, focal adhesion kinase (FAK), and paxillin (B1203293). nih.gov Another study demonstrated that betaIG-H3 signaling can affect the phosphorylation equilibrium of Lck, a key kinase in T-cell activation. diabetesjournals.org
Cellular Assays (e.g., Migration, Invasion, Proliferation, Apoptosis Assays)
To directly assess the functional effects of betaIG-H3 on cellular behavior, a variety of in vitro assays are employed. These assays are critical for understanding the role of betaIG-H3 in processes such as development, wound healing, and cancer progression.
Migration Assays: These assays, such as the wound healing or scratch assay, and the transwell migration assay, are used to measure the ability of cells to move. nih.govspandidos-publications.comnih.govresearchgate.netfrontiersin.org For instance, a scratch is made in a confluent monolayer of cells, and the rate at which the cells close the gap is monitored. The addition of betaIG-H3 or the modulation of its expression can reveal its impact on cell migration.
Invasion Assays: Similar to migration assays, invasion assays, often using a transwell chamber coated with a basement membrane matrix (e.g., Matrigel), assess the ability of cells to move through a physical barrier. frontiersin.org This is particularly relevant for studying cancer metastasis.
Proliferation Assays: These assays measure the rate of cell division. nih.govspandidos-publications.comnih.govresearchgate.net Common methods include direct cell counting, or colorimetric assays that measure metabolic activity (e.g., MTT assay) or DNA synthesis (e.g., BrdU incorporation). These assays can determine if betaIG-H3 promotes or inhibits cell proliferation. nih.govspandidos-publications.comnih.gov
Apoptosis Assays: Apoptosis, or programmed cell death, is a critical cellular process. Assays to detect apoptosis, such as Annexin V staining followed by flow cytometry or TUNEL staining, can be used to investigate whether betaIG-H3 induces or protects against cell death. researchgate.netmdpi.com
Table 3: Cellular Assays for Functional Analysis of betaIG-H3
| Assay Type | Principle | Information Gained |
|---|---|---|
| Migration Assay | Measures the movement of cells to close a gap or through a porous membrane. | Effect of betaIG-H3 on cell motility. |
| Invasion Assay | Measures the ability of cells to move through an extracellular matrix barrier. | Role of betaIG-H3 in cancer cell invasion. |
| Proliferation Assay | Quantifies the increase in cell number over time. | Impact of betaIG-H3 on cell growth. |
| Apoptosis Assay | Detects markers of programmed cell death. | Involvement of betaIG-H3 in cell survival or death pathways. |
Atomic Force Microscopy for Tissue Stiffness Measurement
Atomic Force Microscopy (AFM) has emerged as a powerful tool in the field of mechanobiology, enabling the characterization of the mechanical properties of biological materials at the nanoscale. This high-resolution imaging technique allows for the precise measurement of tissue and extracellular matrix (ECM) stiffness, providing valuable insights into the influence of specific proteins, such as betaIG-H3, on the mechanical environment of cells.
The principle behind AFM-based stiffness measurement involves indenting the sample with a sharp tip mounted on a flexible cantilever. As the tip interacts with the sample surface, the cantilever deflects. This deflection is monitored by a laser beam reflected off the back of the cantilever onto a photodiode detector. By recording the force applied by the tip and the resulting indentation depth, a force-distance curve is generated. From this curve, the Young's modulus, a measure of the material's stiffness, can be calculated using various contact mechanics models, such as the Hertz model.
In the context of this compound studies, AFM is instrumental in elucidating the protein's role in modulating the mechanical properties of the ECM. Research has demonstrated that betaIG-H3, also known as Transforming Growth Factor Beta-Induced Protein (TGFBI), plays a significant role in the organization and structure of collagen fibers, a key determinant of tissue stiffness.
A notable study investigating the impact of betaIG-H3 on collagen structure utilized AFM to analyze collagen I matrices formed in the presence or absence of recombinant betaIG-H3 (rβig-h3). The quantitative topological analysis performed with AFM revealed a significant increase in the diameter of collagen fibers when rβig-h3 was present. nih.gov This finding suggests that betaIG-H3 promotes the formation of thicker, more robust collagen fibers. nih.gov
The application of AFM in betaIG-H3 research extends to various disease models, particularly in cancer biology. The tumor microenvironment is characterized by significant changes in ECM stiffness, which can influence tumor progression and metastasis. By using AFM, researchers can quantify the contribution of betaIG-H3 to the stiffening of the tumor stroma. For instance, studies have shown that betaIG-H3 is involved in modulating the stiffness of the pancreatic stroma in pancreatic adenocarcinoma. nih.gov
The data obtained from AFM measurements can be presented in detailed data tables, providing a quantitative comparison of tissue or ECM stiffness under different experimental conditions.
| Condition | Mean Collagen I Fiber Diameter (nm) | Standard Deviation (nm) | Statistical Significance (p-value) |
|---|---|---|---|
| Collagen I without rβig-h3 | Data not explicitly provided in the source | Data not explicitly provided in the source | < 0.0001 |
| Collagen I with rβig-h3 | Data indicates a significant increase | Data not explicitly provided in the source |
Note on Data Table: The source study by Simon-Gracia et al. (2022) presents this data graphically, showing a statistically significant increase in collagen I fiber thickness with the addition of rβig-h3. nih.gov While the precise mean and standard deviation values are not explicitly stated in the text of the available search results, the graphical representation clearly indicates a substantial and statistically significant difference.
Future Research Directions and Unanswered Questions
Elucidation of Context-Dependent Dual Functions in Disease
A significant unanswered question revolves around the context-dependent dual functions of BetaIG-H3, particularly in cancer. Research indicates that BetaIG-H3 can act as both a tumor suppressor and a tumor promoter, depending on the cancer type and the tumor microenvironment researchgate.netmdpi.commdpi.com. For instance, it has been reported to be downregulated in ovarian, lung, and breast cancers, where it may function as a tumor suppressor by inhibiting cell adhesion, migration, and invasion researchgate.netcusabio.com. Conversely, BetaIG-H3 is highly expressed in pancreatic cancer and has been associated with promoting tumor growth and immune escape nih.govresearchgate.net. In colorectal cancer, high cytoplasmic and stromal expression of BetaIG-H3 has been correlated with lymph node and distant metastasis nih.gov. The precise molecular switches and signaling pathways that dictate these opposing roles in different cellular and tissue contexts remain largely unknown. Future research should focus on identifying the specific factors within the microenvironment, such as interactions with other ECM proteins or cell types, and the intracellular signaling cascades activated upon BetaIG-H3 binding that determine its pro- or anti-tumorigenic effects. researchgate.netmdpi.com
Identification of Novel Interacting Partners and Receptors
While BetaIG-H3 is known to interact with various extracellular matrix components, including collagens (Type I, II, IV, VI), fibronectin, biglycan (B1168362), and decorin, and several integrins (α1β1, α3β1, αvβ3, αvβ5), the full spectrum of its interacting partners and cell surface receptors has yet to be comprehensively mapped ontosight.aimdpi.comnih.govnih.govbmj.com. Identifying novel binding partners is crucial for understanding the complete range of BetaIG-H3 functions and the downstream signaling events it initiates. For example, while integrins are known receptors, the domains involved in interactions with α1β1, α6β4, and α7β1 are not yet identified oup.com. Further research utilizing advanced proteomics and cell biology techniques is needed to discover new interaction partners and characterize the binding interfaces and affinities. This will provide deeper insights into how BetaIG-H3 mediates cell-matrix interactions and influences cellular behavior.
Detailed Mechanisms of Post-Translational Processing and Secretion
The mechanisms governing the post-translational processing and secretion of BetaIG-H3 are not fully understood. BetaIG-H3 is synthesized as a precursor protein and undergoes secretion, but the specific enzymes and pathways involved in its maturation and release into the extracellular space require further investigation. ontosight.ai Additionally, the potential for post-translational modifications beyond those currently noted, such as gamma-carboxylation (which remains controversial) or other modifications that might influence its folding, stability, aggregation, and interaction with other molecules, needs to be thoroughly explored. genecards.org Understanding these mechanisms is particularly important in the context of diseases like corneal dystrophies, where mutations in the TGFBI gene lead to the accumulation of abnormal protein deposits, suggesting defects in protein handling or degradation. nih.govnih.govoftalmoloji.org Research into the cellular machinery responsible for BetaIG-H3 processing and secretion could reveal potential targets for therapeutic intervention in these conditions.
Understanding its Role in Immunosurveillance and Immune Escape
Emerging evidence suggests a role for BetaIG-H3 in modulating the immune response, particularly within the tumor microenvironment. Studies in pancreatic cancer indicate that stromal-derived BetaIG-H3 can suppress anti-tumor immunity by inhibiting CD8+ T cell proliferation and activation and skewing macrophages towards a non-inflammatory phenotype. nih.govresearchgate.netmdpi.com However, the detailed mechanisms by which BetaIG-H3 interacts with immune cells and influences their function remain to be fully elucidated. Key questions include identifying the specific receptors on immune cells that bind BetaIG-H3 and the downstream signaling pathways that mediate immunosuppression or potentially immunostimulation in different contexts. Further research is needed to understand if BetaIG-H3 plays a broader role in immunosurveillance in other tissues and diseases and if targeting BetaIG-H3 could be a viable strategy to enhance anti-tumor immunity or modulate aberrant immune responses in inflammatory conditions. frontiersin.org
Exploration of BetaIG-H3 in Other Underexplored Pathological Conditions
Beyond its well-established roles in corneal dystrophies and certain cancers, BetaIG-H3 has been implicated in other pathological conditions such as diabetes, nephropathy, atherosclerosis, and rheumatoid arthritis, but its precise contributions in these contexts are less well understood. mdpi.comnih.gov For example, increased BetaIG-H3 expression has been observed in the kidneys of diabetic rats and in the urine of diabetic patients, suggesting a potential role in diabetic nephropathy, but the underlying mechanisms are unclear. mdpi.comnih.gov Similarly, its involvement in inflammatory processes in conditions like rheumatoid arthritis warrants further investigation. nih.gov Exploring the expression profiles, localization, and functional roles of BetaIG-H3 in these underexplored diseases could reveal novel pathogenic mechanisms and potential therapeutic targets.
Q & A
Q. How to ensure reproducibility in betaIG-H3 knockout mouse studies?
- Methodological Answer : Adhere to ARRIVE guidelines for animal reporting. Use littermate controls and standardize housing conditions. Deposit strain details in public repositories (e.g., JAX Mice). Share raw data (e.g., histology images, qPCR Ct values) via platforms like Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
